Product packaging for Mono(1-ethylhexyl) phthalate(Cat. No.:CAS No. 23276-77-9)

Mono(1-ethylhexyl) phthalate

Cat. No.: B15484411
CAS No.: 23276-77-9
M. Wt: 278.34 g/mol
InChI Key: SVRGUNPFMROZBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mono(1-ethylhexyl) phthalate is an active metabolite of the common plasticizer bis(2-ethylhexyl) phthalate (DEHP) and is a compound of significant interest in toxicological and endocrinology research . Its primary research value lies in its role as an endocrine disruptor, with studies demonstrating its ability to interfere with hormone systems and steroidogenesis. In vitro research using human placental macrophages and THP-1 cells has shown that this phthalate metabolite stimulates the secretion of prostaglandin E2 (PGE2) by inducing cyclooxygenase-2 (COXPGE2 synthesis is a critical event in the initiation of parturition, research into this compound provides a mechanistic pathway to explore the epidemiological link between phthalate exposure and increased risk of preterm birth . Furthermore, the compound exhibits gender-specific adverse effects on developing gonads. In rat progenitor Leydig cells, it suppresses human chorionic gonadotropin (hCG)-activated androgen production, while in immature granulosa cells, it can stimulate steroidogenesis; these effects are associated with the altered expression of the steroidogenic acute regulatory protein (StAR), which is crucial for cholesterol transport into mitochondria . This makes it a vital tool for modeling and investigating the developmental origins of disorders of sex development (DSD) and other reproductive health pathologies. Researchers also utilize this compound to study its effects on breast cancer cell proliferation and its potential to diminish the efficacy of cancer treatments like tamoxifen, linking it to broader health outcomes beyond reproduction . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22O4 B15484411 Mono(1-ethylhexyl) phthalate CAS No. 23276-77-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23276-77-9

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

2-octan-3-yloxycarbonylbenzoic acid

InChI

InChI=1S/C16H22O4/c1-3-5-6-9-12(4-2)20-16(19)14-11-8-7-10-13(14)15(17)18/h7-8,10-12H,3-6,9H2,1-2H3,(H,17,18)

InChI Key

SVRGUNPFMROZBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC)OC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

Environmental Distribution, Fate, and Transport Research of Mono 1 Ethylhexyl Phthalate

Occurrence and Spatiotemporal Dynamics of MEHP in Environmental Matrices

MEHP has been detected in a variety of environmental settings, indicating its pervasive nature as a contaminant.

Aquatic Systems (e.g., surface water, groundwater, wastewater)

MEHP is frequently found in aquatic environments due to the release of DEHP from various sources, including industrial effluents and the disposal of plastic-containing products. plos.orgepa.gov Studies have shown that wastewater treatment plants can be a significant source of phthalates in aquatic systems. nih.govsilentspring.org While treatment processes can remove a portion of these compounds, residues can still be found in the effluent.

Groundwater can also become contaminated with MEHP, particularly in areas with high residential density that rely on on-site sewage treatment systems like septic tanks. nih.govsilentspring.orgresearchgate.net These systems can release wastewater containing DEHP and its metabolites into the surrounding soil, which can then leach into the groundwater. nih.govnih.gov This contaminated groundwater can, in turn, become a source of MEHP for surface water bodies. nih.govsilentspring.org For instance, a study on Cape Cod, Massachusetts, found a greater number and higher concentrations of organic wastewater compounds, including phthalates, in ponds located in areas with higher residential density. nih.govsilentspring.org

In a study of common bottlenose dolphins in Sarasota Bay, Florida, MEHP was the most frequently detected phthalate (B1215562) metabolite, with a geometric mean concentration exceeding that of human reference populations. mdpi.com This highlights the potential for bioaccumulation in marine organisms and suggests that the exposure routes for dolphins may differ from those of humans. mdpi.com The study also found significant fluctuations in detectable MEHP concentrations over a ten-year period (2010–2019), indicating temporal variability in exposure or metabolism. mdpi.com

Terrestrial Systems (e.g., soil, sediment)

Soil and sediment act as significant sinks for MEHP and its parent compound, DEHP. epa.govnih.gov The application of sewage sludge as a fertilizer is a major pathway for the introduction of these compounds into agricultural soils. nih.gov DEHP has a strong tendency to adsorb to soil and sediment particles. epa.gov

The concentration of phthalates, including DEHP and its metabolites, can be particularly high in agricultural soils where plastic mulching is used. One study found that DEHP was a dominant phthalate in both soil and vegetable samples, with concentrations being a concern in certain regions. researchgate.net

Atmospheric Compartments

While MEHP itself has a low vapor pressure, its parent compound, DEHP, can vaporize and be released into the atmosphere. tandfonline.com Once in the air, DEHP can be adsorbed onto airborne particles and dust. tandfonline.comnih.gov The atmospheric transport of these particles can lead to the widespread distribution of DEHP. Although direct measurements of MEHP in the atmosphere are limited, its presence in indoor dust suggests that it can become airborne, likely through its association with dust particles. tandfonline.comnih.gov

Indoor Environments and Dust

Indoor environments are significant sources of human exposure to phthalates. nih.gov DEHP is used in a wide range of indoor materials, including vinyl flooring, wallpaper, and consumer products. tandfonline.comnih.gov It can leach from these materials and accumulate in indoor dust. nih.govwashu.edu

Microorganisms present in indoor environments, particularly in damp conditions, can degrade DEHP to MEHP. tandfonline.comnih.gov This microbial production can contribute to the concentration of MEHP in indoor air and dust. tandfonline.comnih.gov Studies have found that the concentration of MEHP in the air can be significant, and its transport may be dependent on its adsorption to dust particles. tandfonline.comnih.gov The presence of MEHP in house dust has been linked to the use of polyvinyl chloride (PVC) flooring and wall coverings. nih.gov

Environmental Transformation and Degradation Pathways of MEHP

MEHP can be formed in the environment through the primary degradation of DEHP. nih.govwikipedia.org The primary mechanism for this transformation is hydrolysis of one of the ester bonds of DEHP. wikipedia.org

Biotic Degradation Mechanisms (e.g., microbial metabolism)

Microbial metabolism is the principal pathway for the degradation of MEHP in the environment. nih.govnih.gov A wide variety of microorganisms, including bacteria and fungi, have been shown to degrade DEHP and MEHP. plos.orgtandfonline.comnih.gov

The initial step in the biodegradation of DEHP is typically the hydrolysis of one of its ester side chains by microbial esterases, resulting in the formation of MEHP and 2-ethylhexanol. plos.orgnih.gov MEHP is then further hydrolyzed to phthalic acid. plos.orgnih.govnih.gov Phthalic acid can then be mineralized to carbon dioxide and water by various microbial pathways. ntua.gr

Several bacterial strains capable of efficiently degrading DEHP and MEHP have been isolated from various environments, including electronic waste soil, activated sludge, and marine plastic debris. plos.orgnih.govmdpi.comnih.gov For example, a strain of Nocardia asteroides isolated from electronic waste soil was found to efficiently degrade DEHP, with MEHP being identified as a key intermediate. nih.gov Similarly, a halotolerant bacterial consortium enriched from activated sludge was capable of degrading high concentrations of DEHP, with MEHP being one of the identified metabolites. plos.org

The rate of MEHP biodegradation can be influenced by environmental factors such as temperature and pH. nih.govnih.gov For instance, the degradation of DEHP by Nocardia asteroides was optimal at a temperature of 30°C and a pH of 8.0. nih.gov

The following table provides an overview of research findings on the microbial degradation of DEHP, where MEHP is a key intermediate.

Microorganism/ConsortiumSourceKey FindingsReference
Nocardia asteroides LMB-7Electronic waste soilEfficiently degraded DEHP, with MEHP identified as an intermediate. Optimal degradation at 30°C and pH 8.0. nih.gov
Halotolerant consortium LFActivated sludgeDegraded high concentrations of DEHP, with MEHP as a metabolite. The predominant species were Gordonia sp., Rhodococcus sp., and Achromobacter sp. plos.org
Rhodococcus ruber YC-YT1Marine plastic debrisDegraded DEHP to phthalic acid via MEHP. Tolerant to high salt concentrations. mdpi.comnih.gov
Acinetobacter sp.Activated sludgeDegraded DEHP with MEHP as an intermediate. The degradation followed inhibition kinetics. ntua.gr
Enterobacter spp. YC-IL1Polluted soilDegraded DEHP to phthalic acid via MEHP. Optimal degradation at 30°C and pH 7. nih.gov
Methanogenic enrichment culture---Degraded MEHP to methane (B114726) and phthalic acid under methanogenic conditions. nih.gov
Mycobacterium sp. NK0301---Produced MEHP from DEHP in culture medium, and MEHP was detected in the air above the culture. tandfonline.com

Abiotic Degradation Mechanisms (e.g., photolysis, hydrolysis)

The transformation of Mono(1-ethylhexyl) phthalate (MEHP) in the environment, independent of biological activity, is primarily driven by abiotic degradation processes such as photolysis and hydrolysis. Research indicates that these mechanisms are significant in determining the persistence and fate of MEHP in aquatic and terrestrial systems.

Photolysis, the degradation of a compound by light, plays a crucial role in the transformation of MEHP. MEHP itself is a phototransformation product of its parent compound, Di(2-ethylhexyl) phthalate (DEHP). researchgate.netnih.gov Studies on polyvinyl chloride (PVC) microplastics have shown that photoaging, induced by UV light, not only forms MEHP from DEHP but also facilitates its subsequent degradation. nih.gov Further irradiation of MEHP can lead to its transformation into phthalic acid. nih.gov

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is another key degradation pathway. The ester bond in MEHP is susceptible to hydrolysis. Radical hydrolysis, which can be accelerated by exposure to UV radiation, can increase the formation of phthalic monoesters like MEHP from their parent diesters and further break them down. bangor.ac.uk The transformation of DEHP to MEHP and subsequently to phthalic acid involves the cleavage of the ester linkages. nih.gov

Table 1: Abiotic Degradation of MEHP

Degradation MechanismDescriptionKey FindingsResulting Products
PhotolysisDegradation initiated by the absorption of light energy (e.g., UV radiation from sunlight).MEHP is a primary phototransformation product of DEHP. researchgate.netnih.gov Continued UV irradiation contributes to the further breakdown of MEHP. nih.govPhthalic acid nih.gov
HydrolysisCleavage of chemical bonds by the addition of water. For MEHP, this affects the ester linkage.UV exposure can accelerate radical hydrolysis, breaking down the parent compound to MEHP and MEHP into other products. bangor.ac.ukPhthalic acid nih.gov

Environmental Transport Mechanisms of MEHP

The movement of this compound (MEHP) through the environment is governed by several transport mechanisms that dictate its distribution across air, water, soil, and sediment. These processes include its attachment to particles, its potential to become airborne, and its movement through water systems.

Adsorption and Desorption Processes

Adsorption to soil and sediment particles is a critical process affecting the fate and bioavailability of phthalates and their metabolites. nih.gov The tendency of a chemical to adsorb is often related to its octanol-water partition coefficient (Kow); MEHP has a logKow of 4.73, indicating a tendency to associate with organic matter and lipids rather than remaining in water. researchgate.net While much of the research focuses on the parent compound DEHP, the principles apply to its metabolites. The adsorption of phthalates generally increases with higher soil organic matter and clay content. ut.ac.ir Partitioning between water and sediment is the main mechanism controlling the transfer of these compounds. nih.gov The bioavailability of MEHP for degradation and uptake by organisms is strongly influenced by these sorption processes. nih.gov

Volatilization and Atmospheric Deposition

The transport of phthalates through the atmosphere involves both volatilization (evaporation from surfaces) and deposition (settling from the air). Studies on air-sea exchange have shown that while some lower molecular weight phthalates are subject to net atmospheric deposition into bodies of water, the larger parent compound DEHP has been observed to volatilize from seawater to air. acs.org This suggests that MEHP, as a metabolite, is part of a dynamic system of atmospheric transport. Phthalates can be released from industrial sites, undergo atmospheric transport, and be deposited onto surfaces like agricultural plants. epa.gov

Leaching and Runoff Dynamics

Leaching, the process by which chemicals are extracted from a solid material into a liquid, is a primary pathway for MEHP to enter the aquatic environment. Research has demonstrated that MEHP, along with other transformation products, leaches from PVC microplastics. springernature.com This process is significantly enhanced by photoaging; UV exposure can increase the leaching rate of the parent compound DEHP by a factor of 1.5, which in turn leads to the enhanced release of its transformation product, MEHP. nih.govspringernature.combohrium.com The leaching of MEHP from aged PVC microplastics is considered to be limited by intraparticle diffusion (IPD), meaning its movement within the plastic particle controls its release rate. nih.gov

Table 2: Environmental Transport Research Findings for MEHP

Transport MechanismControlling FactorsKey Research Findings
Adsorption/DesorptionSoil/sediment organic matter, clay content, chemical properties (logKow). ut.ac.irMEHP has a logKow of 4.73, indicating a tendency to adsorb to organic material. researchgate.net Sorption processes strongly affect the bioavailability of MEHP. nih.gov
Volatilization/DepositionAir-sea exchange dynamics, land-based emissions. acs.orgParent phthalates are known to undergo atmospheric transport from industrial areas and deposit on land and water. acs.orgepa.gov
Leaching/RunoffPhotoaging of plastics, intraparticle diffusion. nih.govPhotoaging of PVC microplastics strongly enhances the leaching of MEHP into aquatic environments. nih.govspringernature.com The leaching of MEHP is limited by its diffusion within the plastic particle. nih.gov

Bioaccumulation and Biotransformation Research in Environmental Organisms

Once in the environment, this compound (MEHP) can be taken up by organisms. Bioaccumulation occurs when an organism absorbs a substance at a rate faster than at which the substance is lost. plos.org Biotransformation is the chemical modification of the substance within the organism.

MEHP is a primary metabolite of DEHP, formed within organisms following exposure. nih.govnih.gov Research shows that MEHP is widespread in aquatic environments and has been detected in various organisms. iss.it For instance, concentrations in neustonic/planktonic samples have been found to range from 29.17 ng/g to 93.37 ng/g in the Tyrrhenian Sea. iss.it Its presence has also been confirmed in higher-level organisms, such as common bottlenose dolphins, with urine concentrations varying over time and by geographic location, suggesting continued environmental exposure. mdpi.com Studies on the biodegradation of MEHP in marine and freshwater sediments found that after a lag period, it degraded with half-lives between 16 and 39 hours at 22°C. researchgate.net

Biotransformation Pathways in Aquatic and Terrestrial Organisms

The biotransformation of monoester phthalates like this compound and its widely studied isomer, Mono(2-ethylhexyl) phthalate (MEHP), is a critical process influencing their persistence and fate in the environment. This process is primarily mediated by microorganisms and larger organisms in both aquatic and terrestrial ecosystems, which metabolize the compound through several key enzymatic reactions.

In aquatic environments, MEHP, the primary bioactive metabolite of Di(2-ethylhexyl) phthalate (DEHP), undergoes metabolic changes in a variety of organisms. researchgate.netnih.gov The initial step in the breakdown of DEHP to MEHP is hydrolysis, a reaction also central to the further degradation of MEHP itself. nih.gov In many organisms, the subsequent major metabolic pathways for MEHP involve oxidation of the aliphatic side chain. nih.gov

Research in aquatic invertebrates, such as Daphnia magna, has shown that MEHP exposure can lead to alterations in lipid metabolism. researchgate.net In fish, the liver is a primary organ for metabolizing foreign compounds. researchgate.net Studies on zebrafish (Danio rerio) have been instrumental in understanding the metabolic fate of phthalates in aquatic vertebrates. researchgate.net

Terrestrial microorganisms, particularly bacteria and fungi, play a significant role in the degradation of phthalate esters found in soil and sediment. nih.govnih.gov Bacteria isolated from contaminated soil and sludge have demonstrated the ability to use these compounds as a source of carbon for growth. mdpi.comnih.gov The degradation pathway in these microorganisms often begins with the hydrolysis of the ester bond, breaking down the monoester into phthalic acid and an alcohol. nih.govmdpi.com This is a common strategy observed across various bacterial genera. mdpi.com

For instance, bacterial strains like Rhodococcus ruber isolated from marine plastic debris can transform MEHP into phthalic acid (PA), which is then utilized for cell growth. nih.gov Similarly, soil-dwelling bacteria such as Enterobacter spp. hydrolyze MEHP to phthalic acid, which is then further metabolized. mdpi.com Fungal species from terrestrial and freshwater environments also contribute to the breakdown of phthalates, typically converting them to phthalic acid as a central intermediate metabolite. nih.gov

The primary biotransformation pathways for MEHP in both aquatic and terrestrial organisms involve two main types of reactions:

Hydrolysis: The cleavage of the ester bond to release phthalic acid and 2-ethylhexanol. This is a common initial step in microbial degradation. nih.govmdpi.com

Oxidation: The aliphatic side chain of MEHP is targeted by ω- and ω-1 oxidation reactions, mediated by cytochrome P450 enzymes. nih.gov This process introduces hydroxyl groups, which can then be further oxidized to form ketones and carboxylic acids, increasing the water solubility of the metabolites and facilitating their excretion. nih.govnih.gov

These pathways lead to the formation of several key metabolites, including phthalic acid, and various oxidized derivatives such as mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP) and mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP). nih.govnih.gov

Research Findings on MEHP Biotransformation by Microorganisms

The following table summarizes the findings of several studies on the degradation of DEHP and its metabolite MEHP by various bacterial strains isolated from different environments.

Bacterial StrainSourceDegradation EfficiencyKey Metabolites IdentifiedReference
Rhodococcus ruber YC-YT1Marine Plastic Debris100% of 100 mg/L DEHP within 3 daysMono(2-ethylhexyl) phthalate (MEHP), Phthalic Acid (PA) nih.gov
Enterobacter spp. YC-IL1Contaminated Soil100% DEHP degradation in 7 daysMono(2-ethylhexyl) phthalate (MEHP), Phthalic Acid (PA), Benzoic Acid mdpi.com
Ochrobactrum anthropi L1-WLake Sediment98.7% of 200 mg/L DEHP within 72 hoursNot specified nih.gov
Bacterial Consortium LFActivated Sludge93.84% of 1000 mg/L DEHP within 48 hoursMono(2-ethylhexyl) phthalate (MEHP), Mono-butyl phthalate (MBP) plos.org

Fundamental Biological and Toxicological Mechanistic Investigations of Mono 1 Ethylhexyl Phthalate

Cellular and Subcellular Interaction Mechanisms of MEHP

Mono(1-ethylhexyl) phthalate (B1215562) (MEHP) exerts its biological effects through a variety of interactions at the cellular and subcellular levels. These interactions are complex and can trigger a cascade of events that influence cellular function and viability. The following sections detail the primary mechanisms through which MEHP interacts with cellular components.

Receptor-Mediated Interactions (e.g., nuclear receptors like PPARs)

MEHP is known to interact with nuclear receptors, which are transcription factors that regulate gene expression in response to ligand binding. nih.govnih.gov A key family of nuclear receptors targeted by MEHP is the Peroxisome Proliferator-Activated Receptors (PPARs). nih.govnih.gov PPARs are crucial regulators of lipid and glucose metabolism. nih.gov

MEHP can activate PPARγ, a member of the PPAR family, which in turn enhances the transcription of genes involved in lipid metabolism. researchgate.net This activation is a critical mechanism by which MEHP can disrupt normal metabolic processes within the cell. researchgate.netnih.gov The interaction between MEHP and PPARs can also influence inflammatory responses. nih.gov In trophoblastic cells, for instance, MEHP-mediated activation of PPARγ is linked to the upregulation of genes such as PTGS2, CRH, and MMP9. researchgate.net

The binding of MEHP to PPARs initiates a conformational change in the receptor, which then forms a heterodimer with the retinoid X receptor (RXR). nih.gov This complex then binds to specific DNA sequences known as PPAR response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. nih.gov This process is further regulated by the recruitment of transcriptional coactivators and corepressors. nih.gov

Membrane Permeability and Transport Mechanisms

The ability of MEHP to traverse cellular membranes is a critical first step in its mechanism of action. As a lipophilic molecule, MEHP can readily cross the lipid bilayer of the plasma membrane. nih.gov The structure of MEHP, with one 2-ethylhexanol branched chain, contributes to its lipophilicity, although it is less lipophilic than its parent compound, di(2-ethylhexyl) phthalate (DEHP). nih.gov

Cell membranes are selectively permeable, controlling the passage of substances into and out of the cell. thejas.com.pkgordonstate.edu While small, uncharged molecules can diffuse passively across the membrane, the transport of many substances is facilitated by membrane transport proteins. gordonstate.eduwalshmedicalmedia.com The precise mechanisms for MEHP transport are not fully elucidated, but its chemical properties suggest it can diffuse across membranes to interact with intracellular components. nih.gov

Mitochondrial Dysfunction and Bioenergetics Perturbations Research

Mitochondria are primary targets for MEHP-induced toxicity. nih.govnih.gov MEHP has been shown to interfere with mitochondrial function and homeostasis, leading to perturbations in cellular bioenergetics. nih.gov One of the key effects of MEHP is the disruption of the mitochondrial membrane potential (ΔΨm). nih.gov A decrease in ΔΨm can inhibit the import and processing of cholesterol, a crucial step in steroid biosynthesis. nih.gov

Research has demonstrated that MEHP exposure can lead to a dose-dependent decrease in the ability of mitochondria to consume oxygen, suggesting an inhibitory effect on the mitochondrial electron transport chain. nih.gov This disruption can lead to reduced ATP production. researchgate.net In trophoblast cells, MEHP has been observed to lower the mitochondrial DNA copy number and inhibit the expression of electron transport chain subunits, such as mitochondrial complex-IV. researchgate.net This mitochondrial dysfunction can ultimately lead to energy depletion and cell death. nih.gov

Effect of MEHP on Mitochondrial Function Observed Outcome Cell Type/Model
Mitochondrial Membrane Potential (ΔΨm) DecreasedMA-10 mouse tumor Leydig cells, HepG2 cells nih.gov
Mitochondrial Respiration Decreased oxygen consumptionMA-10 mouse tumor Leydig cells nih.gov
ATP Production DecreasedPrimary rat Leydig cells, HTR-8/SVneo cells nih.govresearchgate.net
Mitochondrial DNA Lowered copy numberTrophoblast cell line researchgate.net
Electron Transport Chain Inhibited expression of subunits (e.g., complex-IV)Trophoblast cell line researchgate.net

Oxidative Stress Induction Mechanisms by MEHP

A significant mechanism of MEHP toxicity is the induction of oxidative stress, which occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govnih.gov MEHP has been shown to increase ROS levels in various cell types, including ovarian antral follicles and trophoblast cells. nih.govresearchgate.net

MEHP induces oxidative stress by affecting the expression and activity of antioxidant enzymes. nih.govnih.gov For example, in mouse ovarian antral follicles, MEHP suppresses the expression and activity of glutathione (B108866) peroxidase (GPX) and copper/zinc superoxide (B77818) dismutase (SOD1). nih.govnih.gov This disruption of the antioxidant defense system leads to the accumulation of ROS, which can damage cellular components such as lipids, proteins, and DNA. nih.gov In trophoblast cells, MEHP-induced oxidative stress is linked to the activation of HIF-1α, which in turn can trigger downstream effects that contribute to cellular dysfunction. researchgate.net

Apoptosis and Necrosis Pathway Modulation Studies

The cellular damage caused by MEHP, particularly mitochondrial dysfunction and oxidative stress, can trigger programmed cell death pathways, namely apoptosis and necrosis. nih.govnih.gov Apoptosis is a regulated process of cell death that is crucial for tissue homeostasis. frontiersin.org

MEHP has been shown to modulate the expression of key apoptotic regulators. nih.govnih.gov In mouse ovarian antral follicles, MEHP decreases the expression of the anti-apoptotic factor Bcl-2 and increases the expression of the pro-apoptotic factor Bax. nih.govnih.gov This shift in the Bax/Bcl-2 ratio favors apoptosis. The intrinsic pathway of apoptosis is often initiated by mitochondrial stress, leading to the release of cytochrome c and the activation of caspases, which are the executioners of apoptosis. frontiersin.org MEHP-induced mitochondrial dysfunction can directly trigger this pathway. nih.govnih.gov

Furthermore, in trophoblastic cells, ROS generated due to MEHP exposure can lead to an increase in the activity of caspases 3 and 9, ultimately leading to apoptosis. researchgate.net While apoptosis is a programmed and "clean" form of cell death, severe cellular stress can lead to necrosis, a more chaotic form of cell death that can trigger inflammation. mdpi.comnih.gov

Endocrine System Interaction Mechanisms of MEHP

Mono(1-ethylhexyl) phthalate is widely recognized as an endocrine-disrupting chemical that interferes with the body's hormonal systems. Its mechanisms of action are multifaceted, affecting various endocrine pathways, including the production of steroid hormones, the function of the thyroid system, and the health of pancreatic cells. besjournal.com

Steroidogenesis Pathway Modulation Research

MEHP has been shown to directly interfere with steroidogenesis, the biological process of producing steroid hormones like androgens and estrogens. nih.gov In vitro studies using primary rat Leydig cells, the primary site of androgen production in males, demonstrated that MEHP inhibits the production of androgens. nih.gov This inhibition is not due to an effect on the steroidogenic enzymes themselves but rather on the initial, rate-limiting step of hormone synthesis. nih.gov Specifically, MEHP exposure leads to decreased expression of the Steroidogenic Acute Regulatory (StAR) protein, which is essential for transporting cholesterol into the mitochondria where steroid synthesis begins. nih.gov

Furthermore, MEHP was found to decrease the activity of 5alpha-reductase in immature Leydig cells, an enzyme that converts testosterone (B1683101) into the more potent androgen, dihydrotestosterone. nih.gov

MEHP's impact is not limited to androgen production. In granulosa cells of the ovary, MEHP has been shown to lower the production of estradiol (B170435). nih.gov This effect is achieved by reducing the expression of aromatase, the enzyme that converts androgens to estrogens, through a mechanism involving peroxisome proliferator-activated receptor (PPAR) signaling pathways. nih.gov These findings are consistent with human observational studies that have linked prenatal phthalate exposure to decreased maternal serum testosterone concentrations. nih.gov

Table 3: MEHP's Modulation of the Steroidogenesis Pathway

Target Protein/Enzyme Cell Type Effect of MEHP Outcome Reference
StAR Protein Rat Leydig Cells Decreased expression Reduced cholesterol transport, inhibiting androgen production nih.gov
5alpha-reductase Immature Rat Leydig Cells Decreased activity Reduced conversion of testosterone to dihydrotestosterone nih.gov
Aromatase Granulosa Cells Reduced expression Lowered estradiol production nih.gov

Thyroid Hormone System Interaction Mechanisms

This compound (MEHP) and its parent compound, DEHP, have been identified as disruptors of the thyroid hormone system. nih.gov A meta-analysis of epidemiological studies concluded that there is a significant association between exposure to DEHP metabolites and the function of the hypothalamic-pituitary-thyroid (HPT) axis. elsevierpure.com Specifically, urinary concentrations of MEHP have been found to be negatively correlated with levels of total thyroxine (T4) and, in some studies, free thyroxine (fT4) and total triiodothyronine (T3). nih.govelsevierpure.com

Mechanistic studies provide insight into how MEHP may exert these effects. Research using the human thyroid follicular cell line Nthy-ori 3-1 has shown that MEHP can induce thyroid toxicity by upregulating the expression of specific estrogen receptors, namely ERα and GPR30. researchgate.net This upregulation, in turn, activates endoplasmic reticulum stress pathways, leading to a decrease in the expression of proteins related to thyroid hormone metabolism and a reduction in cell viability. researchgate.net The study demonstrated that when ERα and GPR30 were silenced, the thyroid toxicity induced by MEHP was alleviated, confirming the role of these receptors in the mechanistic pathway. researchgate.net

Animal studies on the parent compound DEHP support these findings, showing that exposure can lead to reduced serum levels of T3 and T4 and induce hepatic enzymes that are responsible for metabolizing and clearing thyroid hormones from the body. researchgate.net Together, these findings suggest that MEHP can disrupt thyroid homeostasis through multiple mechanisms, including direct toxicity to thyroid cells mediated by estrogen receptors and potential alteration of hormone synthesis and metabolism. nih.govresearchgate.netresearchgate.net

Pancreatic Beta Cell Function Research

Research has identified a detrimental role for this compound (MEHP) in the function and viability of pancreatic beta cells, which are responsible for producing and secreting insulin (B600854). nih.govnih.gov Studies using the INS-1 pancreatic beta cell line have demonstrated that MEHP exposure leads to a time-dependent decrease in cell viability and an increase in total oxidant levels, indicating the induction of oxidative stress. nih.govnih.gov

Beyond general cytotoxicity, MEHP has been shown to specifically alter the expression of genes that are critical for beta cell function, identity, and survival. nih.gov Following a 24-hour exposure to MEHP, qPCR analysis revealed a significant decrease in the mRNA expression levels of several key genes. nih.gov These included genes essential for insulin production (INS-1, INS-2), beta cell development and function (FOXO-1, PDX-1), and cellular health and survival (SIRT-1, BCL-2, BCL-XL). nih.gov The downregulation of these genes suggests that MEHP can disrupt the fundamental cellular machinery of pancreatic beta cells, potentially impairing their ability to produce insulin and resist apoptosis. nih.govnih.gov These findings propose a molecular mechanism by which MEHP could contribute to beta cell dysfunction. nih.gov

Table 4: Alteration of Gene Expression in Pancreatic Beta Cells (INS-1) by MEHP

Gene Function Effect of MEHP Exposure Reference
INS-1, INS-2 Insulin Production Decreased mRNA expression nih.gov
FOXO-1 Transcription factor, cell fate Decreased mRNA expression nih.gov
PDX-1 Pancreatic development, beta cell function Decreased mRNA expression nih.gov
SIRT-1 Cellular regulation, stress resistance Decreased mRNA expression nih.gov
BCL-2, BCL-XL Anti-apoptotic proteins Decreased mRNA expression nih.gov

Reproductive and Developmental System Interaction Mechanisms of MEHP

This compound (MEHP), the primary and most active metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP), has been the subject of extensive research regarding its impact on reproductive and developmental health. nih.govnih.gov Its mechanisms of action are complex, involving interactions with various cellular and molecular pathways within the reproductive and developmental systems.

Gonadal Development and Function Interaction Research (e.g., Sertoli and Leydig cells)

MEHP significantly impacts the development and function of the gonads by directly affecting key somatic cells: Sertoli cells in the testes and their counterparts in the ovaries, as well as Leydig cells.

Sertoli Cells: These "nurse" cells are crucial for the development of sperm. Research has shown that MEHP can induce morphological changes in prepubertal rat Sertoli cells and alter their function. frontiersin.org Specifically, MEHP has been found to induce oxidative stress in these cells. frontiersin.org Furthermore, exposure to MEHP can disrupt the differentiation of Sertoli cells by downregulating critical genes such as Sox9, FGF9, and DMRT1. frontiersin.org This disruption can lead to germ cell apoptosis. nih.gov Studies have also indicated that MEHP can alter follicle-stimulating hormone (FSH) receptor signaling in immature Sertoli cells. frontiersin.org In human fetal testes cultured in vitro, MEHP treatment reduced the number of germ cells and increased apoptosis. frontiersin.org

Leydig Cells: These cells are responsible for producing androgens, the male sex hormones. MEHP is known to disrupt steroidogenesis in Leydig cells. nih.gov The mechanism involves a reduction in hormone-induced steroid hormone production. nih.govmdpi.com MEHP achieves this by repressing the activity of the Star (steroidogenic acute regulatory) promoter, which is essential for cholesterol transport, a key step in steroid synthesis. nih.govmdpi.com Additionally, MEHP has been shown to decrease the levels of ferredoxin reductase, a protein vital for electron transport during steroidogenesis. nih.gov Interestingly, some studies have reported that MEHP can stimulate basal steroidogenesis in both Leydig cell progenitors and immature granulosa cells. nih.gov

Cell TypeKey MEHP-Induced EffectsAffected Molecular Pathways/Markers
Sertoli Cells Induces oxidative stress, prevents differentiation, alters FSH receptor signaling, induces germ cell apoptosis. frontiersin.orgnih.govDownregulation of Sox9, FGF9, DMRT1; altered FSH receptor signaling. frontiersin.org
Leydig Cells Disrupts steroidogenesis by reducing hormone-induced steroid production, represses Star promoter activity, decreases ferredoxin reductase levels. nih.govmdpi.comRepression of Star promoter; decreased ferredoxin reductase. nih.gov

Germ Cell Development and Maturation Interaction Mechanisms

MEHP directly interferes with the development and maturation of germ cells, the precursors to sperm and eggs. In male germ cells, MEHP exposure has been linked to testicular atrophy, reduced sperm count, and decreased sperm viability. mdpi.com Mechanistically, MEHP can induce cell cycle arrest and apoptosis in spermatogonia-derived cell lines. mdpi.com This is associated with telomere shortening and dysfunction. mdpi.com MEHP has also been shown to inhibit the expression of c-Myc, a critical transcription factor involved in cell proliferation and growth. mdpi.com

In female germ cells, MEHP can negatively impact oocyte maturation. Studies on mouse oocytes have demonstrated that MEHP can decrease the proportion of oocytes that progress to the metaphase II (MII) stage in a dose-dependent manner. nih.gov This ultimately affects embryo development, with a significant decrease in 2-cell embryo formation at higher concentrations. nih.gov

Germ Cell TypeKey MEHP-Induced EffectsAffected Molecular Pathways/Markers
Male Germ Cells (Spermatogonia) Induces cell cycle arrest and apoptosis, shortens telomeres, inhibits cell proliferation. mdpi.comInhibition of c-Myc expression, telomere dysfunction. mdpi.com
Female Germ Cells (Oocytes) Impairs meiotic maturation, reduces progression to Metaphase II. nih.govDose-dependent decrease in maturation. nih.gov

Placental Barrier Interaction Research

The placenta, a critical organ for fetal development, is a target for MEHP. Research indicates that MEHP can cross the placental barrier and accumulate in placental tissue. researchgate.net This exposure can lead to a variety of adverse effects on placental development and function. researchgate.net

MEHP has been shown to alter gene expression in placental cells, with some studies indicating that male placentas may be more responsive to MEHP exposure. researchgate.netnih.gov It can disrupt fatty acid homeostasis by altering the expression of PPARγ receptors and fatty acid-binding proteins. nih.gov Furthermore, MEHP can inhibit the invasion of extravillous trophoblasts, a crucial process for proper placental implantation, by acting on matrix metalloproteinase-9 (MMP-9) via PPAR signaling. nih.gov MEHP also disrupts prostaglandin (B15479496) synthesis and release, which could be a mechanism for an increased risk of preterm birth. nih.govnih.gov

Placental Cell/FunctionKey MEHP-Induced EffectsAffected Molecular Pathways/Markers
Trophoblasts Alters gene expression, inhibits invasion, disrupts prostaglandin synthesis. nih.govnih.govAltered PPARγ signaling, inhibition of MMP-9, increased COX-2 expression. nih.govnih.gov
Fatty Acid Homeostasis Alters expression of PPARγ receptors and fatty acid binding proteins. nih.govChanges in lipid profiling. nih.gov

Neurodevelopmental Pathway Interaction Mechanisms

Emerging evidence suggests that MEHP can act as a "neuroendocrine disruptor," interfering with the intricate signaling pathways that govern brain development. nih.gov The developing central nervous system is particularly vulnerable to environmental insults during critical periods of growth, such as the third trimester of pregnancy and the first two years of life. nih.gov

Phthalate exposure during these windows can interfere with fundamental neurodevelopmental processes including neuronal proliferation, migration, differentiation, and synaptogenesis. nih.gov The proposed mechanisms involve the induction of oxidative stress, DNA damage, and apoptosis at the maternal-fetal interface. nih.gov MEHP may also interfere with various neuroendocrine systems, such as the hypothalamus-pituitary-gland axis, which regulates a wide array of bodily functions. nih.gov Although direct mechanistic pathways for MEHP are still being fully elucidated, the potential for disruption of critical signaling pathways like Wnt, ERK/MAPK, and the endocannabinoid system, which are known to be involved in neurodevelopmental disorders, is a significant area of investigation. nih.gov

Immunomodulatory Mechanisms of MEHP

MEHP has been shown to exert immunomodulatory effects, influencing the activity of immune cells and the production of signaling molecules that regulate the immune response.

Cytokine and Chemokine Pathway Research (e.g., TNF-α)

Research has demonstrated that MEHP can induce the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α). nih.gov In studies using rat alveolar macrophages, MEHP was found to cause a dose-dependent increase in TNF-α release. nih.gov This effect appears to be mediated, at least in part, through the p38 mitogen-activated protein kinase (MAPK) pathway. nih.gov

Furthermore, MEHP has been shown to stimulate the production of prostaglandin E2 (PGE2) in human placental macrophages, a process dependent on increased cyclooxygenase-2 (COX-2) expression. nih.gov Prostaglandins are key mediators of inflammation. The ability of MEHP to modulate these inflammatory pathways suggests a potential role in inflammatory conditions. nih.gov

Immune Cell/PathwayKey MEHP-Induced EffectsAffected Molecular Pathways/Markers
Macrophages Induces release of pro-inflammatory cytokines. nih.govIncreased TNF-α release via p38 MAPK pathway. nih.gov
Placental Macrophages Stimulates prostaglandin synthesis. nih.govIncreased PGE2 release via COX-2 expression. nih.gov

Immune Cell Function Modulation Mechanisms (e.g., macrophage differentiation)

This compound (MEHP) has been shown to modulate immune cell functions, particularly by influencing the differentiation of macrophages. Research using the murine monocyte-macrophage cell line RAW264.7 as a model has demonstrated that MEHP can trigger differentiation into a specific macrophage phenotype. researchgate.netnih.gov

Exposure to MEHP induces morphological changes in these cells, causing them to adopt an elongated, spindle-like appearance. researchgate.netnih.gov This altered morphology is characteristic of a shift towards a more differentiated state, resembling anti-inflammatory M2 macrophages. researchgate.netnih.gov This phenotypic change is further substantiated by the increased expression of the macrophage differentiation marker, CD163. researchgate.netnih.gov

The signaling pathways involved in this MEHP-induced differentiation have been investigated. The phosphoinositide-3 (PI3) kinase/Akt signaling pathway appears to play a crucial role. researchgate.netnih.gov Studies using specific inhibitors have shown that the PI3 kinase pathway is directly involved in the differentiation process. researchgate.netnih.gov In contrast, while MEHP also activates the p38 mitogen-activated protein (MAP) kinase pathway, this pathway seems to be more involved in the release of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) rather than the differentiation process itself. researchgate.netnih.gov

Furthermore, peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ, are implicated in MEHP-mediated macrophage differentiation. researchgate.netnih.gov The use of inhibitors for these receptors has been found to reduce the differentiation effect, indicating their involvement in the signaling cascade. researchgate.netnih.gov Interestingly, the inhibition of PPARs did not affect the MEHP-induced TNF-α release, suggesting that MEHP utilizes distinct signaling pathways to induce cytokine release and macrophage differentiation. researchgate.netnih.gov Human monocytic leukemia cell lines, such as THP-1, are also utilized as models to study macrophage behavior and their response to toxicants like MEHP. nih.gov These cells can be differentiated into macrophage-like cells and respond similarly to primary placental macrophages in terms of prostaglandin secretion when exposed to MEHP. nih.gov

Table 1: Mechanistic Effects of MEHP on Macrophage Differentiation

Cellular/Molecular Event Effect of MEHP Exposure Signaling Pathway Implicated
Cell Morphology Change to elongated, spindle-like appearance (M2-like phenotype)PI3 Kinase/Akt
Marker Expression Increased expression of CD163PI3 Kinase/Akt, PPARα, PPARγ
Cytokine Release (TNF-α) Increased releasep38 MAP Kinase, PI3 Kinase/Akt

Metabolic Pathway Perturbations Research by MEHP

This compound (MEHP) is recognized for its capacity to disrupt various metabolic pathways within the body. Its impact is particularly noted in lipid and glucose metabolism, where it can induce significant alterations that contribute to metabolic dysregulation. Research indicates that MEHP can interfere with fundamental processes such as fatty acid metabolism and glucose homeostasis, often through interactions with key nuclear receptors and signaling pathways. nih.govrsc.org

Lipid Metabolism Interaction Mechanisms

MEHP significantly perturbs lipid metabolism through a variety of mechanisms, primarily involving the activation of Peroxisome Proliferator-Activated Receptors (PPARs). nih.govrsc.org As an agonist for PPARs, particularly PPARγ, MEHP can promote adipogenesis and lipid accumulation in cells like 3T3-L1 preadipocytes. researchgate.net

In hepatic cells, MEHP has been shown to enhance lipid uptake and accumulation in a dose-responsive manner. nih.gov Transcriptomic analysis of human hepatocytes (HepG2 cells) revealed that MEHP significantly activates PPAR signaling, cholesterol metabolism, and oxidative phosphorylation pathways. nih.gov This leads to an upregulation of genes involved in lipid biosynthesis. nih.gov Similarly, in adipocytes, MEHP promotes the formation of lipid droplets and substantially enhances the expression of key genes involved in lipid metabolism, such as those for fatty acid-binding protein 4 (FABP4), perilipin 2 (PLIN2), and CD36. nih.gov

MEHP's influence extends to fatty acid oxidation. In HepG2 cells, it has been observed to increase the expression of Carnitine Palmitoyltransferase 1A (CPT1A), a critical enzyme for the transport of long-chain fatty acids into mitochondria for β-oxidation. nih.gov However, other research suggests that MEHP can also inhibit fatty acid β-oxidation, leading to lipid accumulation. nih.gov This apparent contradiction may be due to differences in cell types, experimental conditions, or the complexity of MEHP's effects.

Furthermore, MEHP exposure can lead to increased intracellular levels of free fatty acids, including palmitoleic, palmitic, linoleic, oleic, and arachidonic acids. bohrium.com This alteration in the free fatty acid profile is a key indicator of disrupted lipid metabolism. bohrium.com The compound also influences the expression of genes related to the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway in adipose tissue, which is involved in regulating lipid hydrolysis and triglyceride accumulation. researchgate.net In the aquatic invertebrate Daphnia magna, MEHP has been shown to enhance lipid metabolism, leading to an accumulation of lipid droplets and an increase in lipid metabolites such as glycerolipids, glycerophospholipids, and sphingolipids. mdpi.com

Table 2: MEHP's Interactions with Lipid Metabolism Pathways

Metabolic Process Observed Effect of MEHP Key Molecular Targets/Pathways Cell/Organism Model
Adipogenesis & Lipid Accumulation Promotes differentiation and lipid accumulationPPARγ3T3-L1 cells researchgate.net
Hepatic Lipid Metabolism Enhances lipid uptake and accumulation; upregulates lipid biosynthesis genesPPAR signaling, Cholesterol metabolism, OXPHOSHuman hepatocytes (HepG2) nih.gov
Adipocyte Lipid Metabolism Increases lipid droplet formation; enhances expression of lipid metabolism genes (FABP4, PLIN2, CD36)PPARγHuman adipocytes nih.gov
Fatty Acid Oxidation Increases CPT1A expression-Human hepatocytes (HepG2) nih.gov
Fatty Acid β-Oxidation Inhibition leading to lipid accumulation-Hepatic cells nih.gov
Intracellular Free Fatty Acids Increases levels of various free fatty acids-Differentiated adipocytes bohrium.com
Lipid Hydrolysis & Triglyceride Accumulation Regulates activation state of JAK/STAT pathwayJAK/STAT pathwayRat adipose tissue researchgate.net
General Lipid Metabolism Enhances lipid metabolism and accumulation of lipid dropletsEcdysone (B1671078) receptor (EcR), Vitellogenin 2 (Vtg2)Daphnia magna mdpi.com

Glucose Homeostasis Interaction Mechanisms

This compound (MEHP) also interferes with the mechanisms that maintain glucose homeostasis, contributing to conditions like insulin resistance. rsc.orgnih.gov Its effects are observed in various cell types, including skeletal muscle cells, adipocytes, and pancreatic islets. nih.govnih.gov

In cultured rat skeletal muscle cells (L6 myotubes), MEHP has been shown to directly impair insulin signal transduction. nih.gov It significantly alters the insulin signaling molecules and proteins involved in the translocation of glucose transporter 4 (GLUT4) from the cytosol to the plasma membrane. nih.gov This impairment leads to a decrease in glucose uptake. nih.gov Further investigation revealed that MEHP diminishes the expression of the insulin receptor (Insr) and Glut4 genes by weakening the interaction of their respective transcription factors with their promoters. bohrium.com

In adipocytes, MEHP's effects on glucose metabolism can be complex and sometimes contradictory across different studies and models. Some research indicates that MEHP treatment in 3T3-L1 adipocytes leads to increased glucose uptake. rsc.org However, a study on human white adipocytes found that MEHP did not affect glucose uptake or gluconeogenesis, though it did disrupt the insulin resistance pathway. nih.gov This suggests potential species-specific differences in the response to MEHP. nih.gov

Animal studies have shown that exposure to MEHP can lead to increased blood glucose levels. nih.gov In pubertal male rats, MEHP exposure was associated with elevated glucose and decreased insulin levels, along with degenerative changes in the pancreatic islets. nih.gov

Table 3: Summary of MEHP's Effects on Glucose Homeostasis

Affected Process Specific Effect of MEHP Molecular Mechanism Model System
Insulin Signaling Impaired insulin signal transductionAlteration of insulin signaling moleculesL6 myotubes nih.gov
GLUT4 Translocation Decreased translocation to plasma membraneAlteration of proteins involved in translocation (e.g., Rab8A, IRAP, SNAP23)L6 myotubes nih.gov
Gene Expression Decreased expression of Insr and Glut4 genesWeakened interaction of transcription factors with gene promotersL6 myotubes bohrium.com
Glucose Uptake Decreased glucose uptakeImpaired GLUT4 translocationL6 myotubes nih.gov
Glucose Uptake Increased glucose uptake-3T3-L1 adipocytes rsc.org
Glucose Metabolism No effect on glucose uptake or gluconeogenesis; disruption of insulin resistance pathway-Human white adipocytes nih.gov
Systemic Glucose Levels Increased blood glucose levelsDegeneration of pancreatic isletsPubertal male rats nih.gov

Advancements in Mono 1 Ethylhexyl Phthalate Exposure Assessment and Biomonitoring Research

Methodologies for Assessing MEHP Exposure in Diverse Populations

The assessment of MEHP exposure in varied populations requires robust and sensitive methodologies. These methods are designed to account for the complexities of exposure sources and individual variabilities in metabolism.

Biomonitoring Strategies and Study Design

Biomonitoring is a cornerstone for evaluating human exposure to environmental chemicals like MEHP. nih.gov It provides an integrated measure of exposure from all sources and routes. nih.gov The design of biomonitoring studies is critical for obtaining meaningful and representative data.

Key considerations in study design include:

Population Selection: Studies often target the general population to establish baseline exposure levels, as well as specific vulnerable subgroups such as children, pregnant women, or occupationally exposed individuals. researchgate.netmdpi.com Including diverse populations is essential for a comprehensive understanding of exposure patterns. mdpi.comnih.govresearchgate.net

Sample Size and Power: The number of participants is determined to ensure statistical power to detect trends and associations.

Sampling Strategy: Probability-based sampling designs are often employed in large-scale studies to ensure that the results can be generalized to the broader population. cdc.gov This involves creating a sampling frame that represents the target population. cdc.gov

Recruitment and Retention: Effective strategies are necessary to recruit and retain participants, especially from diverse and hard-to-reach populations. researchgate.net This may involve community partnerships and culturally sensitive materials. mdpi.comresearchgate.net

A significant challenge in biomonitoring is the short biological half-life of phthalate (B1215562) metabolites, which means that a single measurement may not reflect long-term exposure. frontiersin.org Therefore, study designs often incorporate repeated sampling to better characterize exposure variability over time. frontiersin.org

Exposure Pathway Reconstruction Methodologies (e.g., dietary, dermal, inhalation)

Understanding the pathways through which individuals are exposed to DEHP, and subsequently form MEHP, is a key aspect of exposure assessment. The primary routes of exposure are ingestion, inhalation, and dermal absorption. nih.gov

Dietary Exposure: Food is considered a major source of DEHP exposure for the general population, largely due to migration from food packaging materials. researchgate.net Reconstruction of dietary exposure can involve food frequency questionnaires, duplicate diet studies, and analysis of food samples.

Dermal Exposure: Dermal uptake can be a significant pathway, particularly from personal care products and direct contact with PVC materials. researchgate.net Highly lipophilic phthalates can readily cross the stratum corneum. researchgate.net Some phthalate diesters can be hydrolyzed to their monoesters by enzymes in the skin before absorption. researchgate.net

Inhalation Exposure: Inhalation is another important route of exposure to DEHP and MEHP. nih.gov This can occur from indoor air and dust, where DEHP can be present from its use in building materials and consumer products.

Exposure reconstruction models often combine data from environmental monitoring (e.g., measuring DEHP in food, air, and dust) with information on human behavior and physiology to estimate intake from different pathways. These estimates can then be compared with biomonitoring data to validate the models and identify key exposure sources.

Longitudinal Exposure Assessment Techniques

Given the short half-life of MEHP, single-time-point measurements can be influenced by recent exposures and may not accurately represent long-term or chronic exposure patterns. frontiersin.org Longitudinal studies, which involve collecting samples from the same individuals over time, are crucial for understanding exposure variability and assessing long-term health risks.

Techniques for longitudinal exposure assessment include:

Repeated Sampling: Collecting biological samples (e.g., urine) at multiple time points to capture intra-individual variability.

Alternative Matrices: Exploring the use of non-invasive matrices like hair and nails, which may provide a longer-term integrated measure of exposure compared to urine or blood. frontiersin.org Research suggests hair may be a more suitable alternative matrix for assessing long-term exposure to phthalates. frontiersin.org

Exposure Modeling: Utilizing pharmacokinetic models to estimate long-term exposure profiles from limited biomonitoring data.

These longitudinal approaches provide a more dynamic and comprehensive picture of an individual's exposure over time, which is critical for epidemiological studies investigating the links between MEHP exposure and chronic health outcomes.

Matrix-Specific Biomonitoring of MEHP

The choice of biological matrix is a critical component of biomonitoring for MEHP. Urine and blood (plasma or serum) are the most commonly used matrices, each with its own set of advantages and challenges. nih.gov

Urine Biomonitoring Research Methodologies

Urine is the most common and preferred matrix for biomonitoring of phthalate exposure, including MEHP. nih.govnih.gov This is because phthalate metabolites are rapidly excreted in urine, and urine collection is non-invasive, making it suitable for large-scale population studies. cdc.govfrontiersin.org

Analytical methods for measuring MEHP in urine are well-established and typically involve:

Enzymatic Deconjugation: MEHP is often excreted in a conjugated form (glucuronidated), so an enzymatic step is required to release the free metabolite.

Sample Preparation: This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interfering substances.

Instrumental Analysis: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of MEHP. frontiersin.org Gas chromatography-mass spectrometry (GC-MS) has also been used. frontiersin.org

Recent developments include the establishment of immunoassays, such as a direct competitive enzyme-linked immunosorbent assay (dcELISA), for the detection of MEHP in urine, offering a potentially high-throughput screening tool. nih.gov

Table 1: Urinary MEHP Concentrations in the General Adult Population

Blood Plasma and Serum Biomonitoring Methods

Blood, specifically plasma or serum, is another important matrix for MEHP biomonitoring. nih.gov Measuring MEHP in blood can provide insights into the internal dose at a specific point in time. However, the use of blood has been more challenging due to the potential for contamination of samples with DEHP from collection and storage materials, such as PVC blood bags, which can then be metabolized to MEHP in the sample. nih.govnih.gov

Despite these challenges, methods have been developed for the analysis of MEHP in blood products:

Column-switching liquid chromatography-electrospray mass spectrometry (LC-MS) has been used for the direct analysis of MEHP in blood products. nih.gov

Studies have shown that MEHP can form from DEHP in plasma stored in PVC bags, with concentrations increasing over time. nih.gov

Research has also explored the measurement of oxidative metabolites of DEHP, such as mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP) and mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), in serum. researchgate.net These oxidative metabolites are not formed by enzymes in the blood from DEHP contamination, making them potentially more reliable biomarkers of exposure in serum than MEHP itself. researchgate.net

Table 2: MEHP Levels in Blood Products

Hair and Nail Biomonitoring Research

Hair and nails have emerged as valuable non-invasive biological matrices for assessing long-term exposure to various environmental chemicals, including phthalates. frontiersin.org Unlike urine, which reflects recent exposure, hair and nails can provide a historical record of exposure over weeks or months. frontiersin.org This characteristic makes them particularly useful for understanding chronic exposure patterns.

Research into the use of hair and nails for biomonitoring of phthalate exposure has shown that these matrices can accumulate parent phthalates and their metabolites. frontiersin.org The process involves the incorporation of chemicals from the bloodstream into the growing hair shaft and nail plate. frontiersin.org Analytical methods, primarily involving chromatography coupled with mass spectrometry (e.g., LC-MS/MS or GC-MS), are employed to detect and quantify these compounds in hair and nail samples. frontiersin.orgmdpi.com Sample preparation typically involves washing to remove external contamination, followed by digestion or extraction to isolate the target analytes. mdpi.com

Several studies have successfully detected various phthalate metabolites in hair and nails. frontiersin.org For instance, one study reported that monoethyl phthalate (MEP) was a major metabolite found in both nails and urine. frontiersin.org Another study identified monomethyl phthalate (MMP), mono-isobutyl phthalate (MiBP), and mono-n-butyl phthalate (MnBP) as common phthalate metabolites in nails. frontiersin.org A pilot study focusing on fingernails as a biospecimen for phthalate exposure found that di(2-ethylhexyl) phthalate (DEHP), dibutyl phthalate (DBP), and di-isobutyl phthalate were the predominant compounds, with total phthalate concentrations ranging from 17.8 to 176 µg/g. researchgate.net While research has demonstrated the potential of hair and nails for biomonitoring, establishing a clear correlation between the concentrations of phthalate metabolites in these matrices and those in more traditional matrices like urine remains an area of active investigation. frontiersin.orgresearchgate.net

Breast Milk Biomonitoring Methodologies

Breast milk is a critical biological matrix for assessing infant exposure to environmental contaminants, including the metabolites of phthalates like Mono(2-ethylhexyl) phthalate (MEHP). nih.govnih.gov Biomonitoring of breast milk provides direct insight into the potential transfer of these compounds from mother to child. nih.gov The methodologies for analyzing phthalate metabolites in breast milk are well-established and typically involve sophisticated analytical techniques to ensure accuracy and sensitivity.

The standard analytical approach for quantifying MEHP and other phthalate metabolites in breast milk is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This method offers high selectivity and sensitivity, which is crucial for detecting the low concentrations often found in biological samples. The sample preparation process is a critical step and generally includes enzymatic deconjugation to release the metabolites from their glucuronidated form, followed by solid-phase extraction (SPE) to clean up the sample and concentrate the analytes before instrumental analysis. nih.gov

Numerous studies have utilized these methodologies to measure MEHP concentrations in breast milk. For example, a study in Taiwan detected MEHP in breast milk, with concentrations being significantly higher in the first month postpartum and then decreasing over time. nih.gov Another study involving Danish and Finnish cohorts reported a median MEHP concentration of 11 µg/L in breast milk. nih.govnih.gov A Korean study found a median MEHP concentration of 2.08 μg/L in breast milk samples. epa.gov Research has also shown that MEHP was detected in 42% of human milk samples in one study, although the median concentration was below the limit of quantification. acs.org These findings from various populations highlight the global nature of exposure to the parent compound, DEHP, and the subsequent presence of its metabolite, MEHP, in breast milk.

Interactive Data Table: MEHP Concentrations in Breast Milk from Various Studies

View Data
Study (Country/Region)Median MEHP Concentration (µg/L)Detection Frequency (%)
Bavarian Monitoring of Breast Milk (BAMBI) (Germany)2.3Not Reported
Korean Study2.0879-89
Taiwanese Study (First Month Postpartum)0.05–2.1 (range)Not Reported
Danish-Finnish Cohort11100
Recent Neonatal Study<0.2 (Below LOQ)42

Biokinetic Modeling and Predictive Exposure Research for MEHP

Biokinetic modeling is a mathematical approach used to describe the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. ornl.govnih.gov These models are instrumental in predicting the time-dependent concentrations of a substance and its metabolites in various tissues and fluids, thereby aiding in exposure and risk assessment. ornl.govnih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling Applications

Physiologically based pharmacokinetic (PBPK) models are a sophisticated type of biokinetic model that incorporates physiological and anatomical data to simulate the fate of a chemical in the body. nih.govyoutube.com These models are composed of compartments representing different organs and tissues, connected by blood flow. nih.gov PBPK models are particularly valuable for extrapolating pharmacokinetic data across different species, doses, and routes of exposure. nih.gov

For MEHP, PBPK models can be used to understand its formation from the parent compound, DEHP, and its subsequent distribution and elimination. frontiersin.org These models can integrate data on physiological parameters (e.g., organ volumes, blood flow rates), biochemical processes (e.g., enzyme kinetics of metabolism), and chemical-specific properties (e.g., tissue partition coefficients). nih.gov A key application of PBPK modeling for MEHP is to predict internal exposure levels based on external exposure scenarios. This is crucial for understanding the potential for MEHP to reach target tissues. PBPK models can also be used to explore the impact of variability in physiological and metabolic parameters on MEHP kinetics within a population. nih.gov

Population Biokinetic Modeling Approaches

Population biokinetic modeling extends the principles of PBPK modeling to account for variability within a human population. nih.gov This approach uses statistical methods, such as Monte Carlo simulations, to incorporate distributions of physiological and metabolic parameters rather than single values. This allows for the prediction of a range of possible internal exposures to MEHP across a population, providing a more realistic assessment of exposure distribution.

By considering factors such as age, sex, and genetic polymorphisms that can influence metabolism, population biokinetic models can identify susceptible subpopulations that may experience higher internal exposures to MEHP. researchgate.netnih.govresearchgate.net For example, research has shown that MEHP levels can be higher in children than in adults and may differ between males and females. researchgate.net Population biokinetic models can help to quantify these differences and understand the underlying physiological and metabolic factors. These models are essential tools for public health risk assessment, as they can provide estimates of the proportion of a population that may exceed a certain biomonitoring equivalent or guidance value.

Exposure Biomarker Discovery and Validation Research for MEHP

A biomarker of exposure is a measurable substance in a biological sample that indicates exposure to a chemical. nih.gov For di(2-ethylhexyl) phthalate (DEHP), its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), has historically been used as a biomarker of exposure. nih.gov However, ongoing research has focused on discovering and validating more sensitive and specific biomarkers for DEHP exposure.

Research has revealed that MEHP is further metabolized in the body into oxidative metabolites, primarily mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) and mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP). nih.gov Studies have shown that the urinary concentrations of MEHHP and MEOHP are significantly higher—on average, about 4 to 10-fold higher—than those of MEHP. nih.govresearchgate.net This suggests that MEHHP and MEOHP are more sensitive biomarkers of DEHP exposure than MEHP alone. nih.gov The higher concentrations of these oxidative metabolites indicate that the metabolic pathway involving the oxidation of MEHP is a major route of DEHP elimination in humans. nih.gov

The validation of these oxidative metabolites as superior biomarkers is supported by several findings. The concentrations of urinary MEOHP and MEHHP are strongly correlated with each other. researchgate.net Furthermore, unlike MEHP, which can be formed from DEHP contamination in samples during collection and analysis, MEOHP and MEHHP are not formed by serum enzymes from such contamination, making them more selective measures of endogenous DEHP exposure. researchgate.net The longer half-life of these secondary metabolites compared to MEHP also makes them more reliable indicators of integrated exposure over time. nih.gov Consequently, current biomonitoring studies often measure a suite of DEHP metabolites, including MEHP, MEHHP, and MEOHP, to obtain a comprehensive and accurate assessment of DEHP exposure. nih.gov

Interactive Data Table: Comparison of DEHP Metabolites as Exposure Biomarkers

View Data
BiomarkerRelative Urinary ConcentrationAdvantages
Mono(1-ethylhexyl) phthalate (MEHP)LowerPrimary metabolite, historically used. nih.gov
Mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP)Higher (approx. 4-10 fold > MEHP) nih.govresearchgate.netMore sensitive, not formed from sample contamination. nih.govresearchgate.net
Mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP)Higher (approx. 4-10 fold > MEHP) nih.govresearchgate.netMore sensitive, not formed from sample contamination. nih.govresearchgate.net

Sophisticated Analytical Chemistry Methodologies for Mono 1 Ethylhexyl Phthalate

Sample Preparation and Extraction Techniques for MEHP Analysis

Solid-Phase Extraction (SPE) Advancements

Solid-Phase Extraction (SPE) is a widely adopted sample preparation method that isolates specific analytes from a liquid sample by partitioning them onto a solid stationary phase. sigmaaldrich.com This technique is valued for its ability to selectively capture compounds of interest while washing away impurities, resulting in a cleaner and more concentrated sample ready for analysis. phenomenex.com The standard SPE protocol involves a sequence of steps: conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the target analyte. phenomenex.comyoutube.com

Table 1: Standard Solid-Phase Extraction (SPE) Protocol

Step Description Purpose
Conditioning The solid sorbent is activated, often with an organic solvent like methanol. youtube.com To solvate the functional groups of the sorbent and prepare it for interaction with the sample. youtube.com
Equilibrating The sorbent is rinsed with a solvent that mimics the sample matrix, typically water or a buffer. youtube.com To create the appropriate chemical environment for consistent analyte retention from the aqueous sample. youtube.com
Loading The sample is passed through the sorbent bed. The analyte of interest binds to the sorbent, while most of the matrix components pass through. phenomenex.com
Washing A specific solvent is used to rinse the sorbent. To remove any remaining matrix interferences that may have been weakly retained. phenomenex.com

| Eluting | A strong solvent is used to disrupt the analyte-sorbent interaction. | To release the purified and concentrated analyte from the sorbent for collection. phenomenex.com |

Advancements in SPE technology include the development of novel sorbents, such as molecularly imprinted polymers (MIPs), which are engineered to have high selectivity for specific target molecules like hormones or phthalates. mdpi.com Furthermore, the automation of SPE, often using 96-well plate formats, has become essential for high-throughput laboratories, enabling the rapid and consistent processing of large numbers of samples. phenomenex.comnih.gov In a comparative study, SPE demonstrated higher recovery rates than LLE for certain compounds at lower concentrations, highlighting its efficiency. usm.edu

Liquid-Liquid Extraction (LLE) Optimization

Liquid-Liquid Extraction (LLE) is a fundamental separation technique that operates on the principle of partitioning a compound between two immiscible liquid phases, typically an aqueous solution and an organic solvent. phenomenex.comlibretexts.org The analyte distributes between the two phases based on its relative solubility. libretexts.org This method is effective for separating MEHP from complex biological matrices such as serum and hair. nih.govnih.gov

Optimizing an LLE protocol is key to achieving high recovery and selectivity. Several factors can be adjusted:

Solvent Choice : The selection of the organic solvent is critical and is often guided by the analyte's hydrophobicity. chromatographyonline.com For instance, in one method for MEHP analysis in serum, acetone (B3395972) and hexane (B92381) were used sequentially. nih.gov

pH Control : The pH of the aqueous phase can be modified to alter the charge state of the analyte. For acidic metabolites like MEHP, adjusting the pH to be acidic ensures the molecule is in its neutral, more hydrophobic form, thereby enhancing its extraction into the organic phase. chromatographyonline.com

Solvent to Sample Ratio : A higher ratio of organic solvent to the aqueous sample can improve recovery, with a 7:1 ratio often considered a generic optimum, though the ideal ratio depends on the analyte's partition coefficient. chromatographyonline.com

Salting-Out Effect : The addition of a high concentration of a neutral salt (e.g., sodium sulfate) to the aqueous phase can decrease the solubility of hydrophilic analytes, driving them into the organic phase and improving extraction efficiency. chromatographyonline.com

Table 2: Key Parameters for Liquid-Liquid Extraction (LLE) Optimization

Parameter Principle Objective
Solvent Selection "Like dissolves like"; partitioning based on polarity and analyte's partition coefficient (LogP). chromatographyonline.com Maximize analyte solubility in the extraction solvent while minimizing solubility of interferences.
pH Adjustment Control the ionization state of the analyte; non-ionized species are more soluble in organic solvents. chromatographyonline.com Enhance extraction of acidic or basic analytes by suppressing their charge.
Phase Volume Ratio Increasing the volume of the extracting phase can lead to higher recovery. chromatographyonline.com Achieve exhaustive or near-complete extraction of the analyte.
Salting Out Adding salt to the aqueous phase reduces analyte solubility in it. chromatographyonline.com Increase the partition coefficient, driving the analyte into the organic phase.

| Back Extraction | Re-extracting the analyte from the organic phase into a fresh aqueous phase with a different pH. chromatographyonline.com | Further purify the analyte from co-extracted interferences. |

Microextraction Techniques

In line with the principles of green analytical chemistry, microextraction techniques have emerged as a significant trend, aiming to miniaturize the extraction process. nih.govmdpi.com These methods drastically reduce the consumption of organic solvents and require smaller sample volumes, making them both cost-effective and environmentally friendly. mdpi.comunige.ch

Prominent microextraction approaches include:

Solid-Phase Microextraction (SPME) : Utilizes a fused-silica fiber coated with a sorbent material to extract analytes from a sample.

Liquid-Phase Microextraction (LPME) : Employs a micro-volume of solvent for extraction. Variations include Single-Drop Microextraction (SDME), where a single droplet of solvent is suspended in the sample, and Dispersive Liquid-Liquid Microextraction (DLLME). mdpi.comresearchgate.net

DLLME is a particularly rapid and efficient method based on a ternary solvent system. mdpi.com An extraction solvent mixed with a disperser solvent (like acetonitrile) is injected into the aqueous sample, forming a cloudy solution of fine droplets. This high surface area facilitates the rapid transfer of the analyte into the extraction solvent. mdpi.com A study employing in-syringe DLLME coupled with gas chromatography successfully determined MEHP in urine samples, demonstrating high enrichment factors and low detection limits. researchgate.net

Table 3: Performance of Dispersive Liquid-Liquid Microextraction (DLLME) for MEHP Analysis in Urine

Parameter Finding Reference
Enrichment Factor 115-fold for MEHP researchgate.net
Limit of Detection (LOD) 0.96 µg L⁻¹ for MEHP researchgate.net
Linear Range 20–1920 µg L⁻¹ for MEHP researchgate.net

| Correlation Coefficient (r²) | > 0.9990 | researchgate.net |

Chromatographic Separation Techniques for MEHP

Following sample preparation, chromatographic techniques are employed to separate MEHP from any remaining co-extracted compounds before its detection and quantification. researchgate.net The most prevalent methods for MEHP analysis are Gas Chromatography (GC) and Liquid Chromatography (LC), which are frequently coupled with mass spectrometry (MS) to provide the high degree of sensitivity and selectivity required for trace-level analysis. researchgate.netoup.com

Gas Chromatography (GC) Applications

Gas Chromatography, particularly when paired with a mass spectrometer (GC-MS), is a powerful tool for the analysis of phthalate (B1215562) metabolites. nih.gov Traditionally, polar and thermally sensitive compounds like MEHP required a derivatization step to convert them into more volatile and stable forms suitable for GC analysis. However, recent advancements have led to the development of GC-MS methods that can directly analyze these metabolites without derivatization. nih.govfigshare.com

One such innovative method optimized injection parameters (temperature and pressure) to allow for the direct separation of underivatized monophthalates. nih.gov This approach simplifies the analytical procedure, reduces sample handling, and eliminates the use of potentially toxic derivatizing agents. figshare.com The method demonstrated good linearity and low detection limits for MEHP and other related compounds. nih.gov

Table 4: Validation Parameters for a Derivatization-Free GC-MS Method for Phthalate Metabolites

Compound Limit of Detection (LOD) (ng per 2 μL injection) Limit of Quantification (LOQ) (ng per 2 μL injection) Linearity Range (ng per 2 μL injection) Coefficient of Determination (r²)
Mono(1-ethylhexyl) phthalate (MEHP) 0.029 0.087 0.087–100 0.9993
Monomethyl phthalate (MMP) 0.049 0.15 0.15–100 0.9817
Monoethyl phthalate (MEP) 0.036 0.11 0.11–100 0.9922
Mono-n-butyl phthalate (MnBP) 0.038 0.11 0.11–100 0.9945

Data sourced from Tankiewicz et al., 2020. nih.govfigshare.com

Liquid Chromatography (LC) Developments

Liquid Chromatography (LC) is the predominant technique for MEHP analysis, largely due to its applicability to polar, non-volatile compounds without the need for derivatization. researchgate.net Reversed-phase high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most common modes used. oup.comilacadofsci.com Coupling LC with tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity and sensitivity, making it the gold standard for quantifying MEHP in complex biological matrices like serum, plasma, and hair. nih.govnih.govoup.com

The high selectivity of LC-MS/MS is crucial for obtaining reliable data from matrix-rich samples and minimizing issues with background contamination. nih.gov Numerous validated LC-MS/MS methods have been published, demonstrating excellent performance characteristics for the determination of MEHP.

Table 5: Performance of Various Liquid Chromatography Methods for MEHP Analysis

Method Matrix Recovery (%) LOD (µg/mL) LOQ (µg/mL) Reference
HPLC-UV Liver Tissue >100% 0.57 2.39 oup.com
LC-MS/MS Human Serum 101 ± 5.7% - 0.005 nih.gov
LC-MS/MS Human Hair - - - nih.gov
UHPLC/QTOF Urine (QC) 79-102% - - nih.gov

LOD: Limit of Detection; LOQ: Limit of Quantification; QC: Quality Control sample. Note: Not all studies reported all parameters.

These methods have been successfully applied to quantify MEHP in various biological samples, confirming their reliability for human exposure assessment. nih.govoup.com The development of reversed-phase gradient elution methods has proven effective for the simultaneous determination of DEHP and its primary metabolite, MEHP. ilacadofsci.com

Table of Mentioned Compounds

Compound Name Abbreviation
This compound MEHP
Di(2-ethylhexyl) phthalate DEHP
Monomethyl phthalate MMP
Monoethyl phthalate MEP
Mono-n-butyl phthalate MnBP
Mono-(2-ethyl-5-hydroxyhexyl) phthalate MEHHP
Mono-(2-ethyl-5-oxy-hexyl) phthalate MEOHP
Acetonitrile ACN
Hexane
Acetone
Sodium Sulfate
Methanol

Mass Spectrometry (MS) Detection and Quantification of MEHP

Mass spectrometry, often coupled with a chromatographic separation technique like liquid chromatography (LC), is the cornerstone of modern MEHP analysis. nih.govnih.govnih.gov This powerful combination allows for the separation of MEHP from other compounds in a sample, followed by its highly specific detection and quantification based on its mass-to-charge ratio.

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem mass spectrometry (MS/MS) is a highly specific and sensitive technique widely used for the quantification of MEHP in various samples, including human milk, urine, and serum. nih.govnih.govnih.govresearchgate.net This method involves multiple stages of mass analysis. In a typical LC-MS/MS workflow, MEHP is first separated from the sample matrix using liquid chromatography. The eluted compound is then ionized, usually by electrospray ionization (ESI), and the resulting precursor ion is selected in the first mass analyzer. This precursor ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in a second mass analyzer. forensicrti.org

The selection of specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and significantly reduces background noise, enabling low detection limits. forensicrti.org For MEHP, a common precursor ion is m/z 277, which corresponds to the deprotonated molecule [M-H]⁻. This precursor ion can fragment into several characteristic product ions, with the transition to m/z 134 being frequently monitored for quantification. nih.gov

Table 1: Example of MRM Transitions for MEHP Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Application
MEHP277134Quantification
MEHP277121Confirmation

This table provides an example of commonly used MRM transitions. The specific transitions and collision energies may vary depending on the instrument and analytical method.

The high selectivity of LC-MS/MS is crucial for obtaining reliable data from complex matrices and for minimizing the impact of contamination during sample preparation. nih.gov

High-Resolution Mass Spectrometry (HRMS) Techniques

High-resolution mass spectrometry (HRMS) offers an alternative and increasingly popular approach for the analysis of MEHP. nih.govresearchgate.net Unlike tandem mass spectrometry which relies on specific ion transitions, HRMS provides highly accurate mass measurements (typically with a mass deviation of less than 5 ppm). nih.gov This high mass accuracy allows for the determination of the elemental composition of an ion, providing a high degree of confidence in the identification of MEHP without the need for reference standards of all potential interferences.

The development of HRMS has improved the quality and efficiency of identifying metabolites like MEHP. nih.gov This technique is particularly valuable in non-targeted screening and metabolomics studies where the goal is to identify a broad range of compounds in a sample. nih.govresearchgate.net While HRMS offers significant advantages in terms of specificity and the ability to perform retrospective data analysis, the handling of the complex datasets generated can be a challenge. nih.gov

Table 2: Accurate Mass Data for MEHP

CompoundFormulaExact Mass (Da)
This compound (MEHP)C16H22O4278.1518

The exact mass is a critical parameter in HRMS analysis for the confident identification of the compound.

Emerging Analytical Technologies for MEHP Detection

While mass spectrometry-based methods are highly effective, there is a growing interest in developing faster, more portable, and lower-cost analytical technologies for the detection of MEHP and other environmental contaminants. acs.org

Miniaturized Analytical Systems

Miniaturized analytical systems, often referred to as "lab-on-a-chip" or microfluidic devices, are emerging as a promising platform for the analysis of phthalates and their metabolites. creative-biolabs.comnih.govmdpi.comyoutube.com These devices integrate multiple laboratory functions, such as sample preparation, separation, and detection, onto a single small chip. creative-biolabs.com This miniaturization leads to several advantages, including significantly reduced sample and reagent consumption, faster analysis times, and the potential for portability, making them suitable for on-site analysis. creative-biolabs.comnih.gov

Microfluidic systems can be coupled with various detection methods, including mass spectrometry, electrochemical detection, and optical detection. creative-biolabs.com For instance, miniaturized solid-phase extraction (SPE) has been developed for the determination of phthalates in water samples, demonstrating improved pre-concentration effects. nih.gov Although still in development for routine MEHP analysis, the continuous advancements in microfabrication and fluid control suggest that miniaturized systems will play an increasingly important role in environmental and public health monitoring. creative-biolabs.comnih.gov

Sensor-Based Technologies

Sensor-based technologies offer a rapid and potentially low-cost alternative to traditional laboratory methods for the detection of MEHP. acs.org These sensors are designed to produce a measurable signal in the presence of the target analyte.

Electrochemical sensors represent a significant area of development. nih.govyoutube.comyoutube.comnih.govyoutube.com These sensors typically involve a modified electrode surface that selectively interacts with the analyte. nih.govyoutube.com This interaction causes a change in the electrical properties of the electrode, such as current or potential, which can be measured and correlated to the concentration of the analyte. youtube.com For example, sensors based on molecularly imprinted polymers (MIPs) are being explored. nih.govnih.gov MIPs are synthetic receptors that are created with cavities that are complementary in shape and functionality to the target molecule, providing high selectivity. nih.govnih.gov

Fluorescence sensors are another emerging technology. acs.org These sensors utilize fluorescent materials that change their light-emitting properties upon binding to the analyte. A novel fluorescence sensor for phthalates was developed using porous crystalline ribbons that enhance their fluorescence emission when phthalate molecules diffuse into their structure. acs.org This technology has shown high sensitivity, with a detection limit for DEHP in the parts-per-billion range. acs.org

While these emerging technologies show great promise for rapid and on-site detection of MEHP, further research and development are needed to improve their selectivity, robustness, and applicability to complex sample matrices before they can be widely adopted.

Quality Assurance and Quality Control in MEHP Analytical Research

Quality Assurance (QA) and Quality Control (QC) are indispensable components in the analytical chemistry of this compound (MEHP). solubilityofthings.com These processes ensure the reliability, accuracy, and defensibility of analytical data. nih.govnih.gov QA encompasses the proactive and systematic processes implemented before and during data acquisition to prevent errors, while QC involves the reactive measures taken during and after data acquisition to detect and correct any inaccuracies. nih.govresearchgate.net A robust QA/QC framework is critical for generating high-quality, reproducible results in MEHP research, thereby fostering confidence in the findings. solubilityofthings.comnih.gov

Effective QA/QC protocols for MEHP analysis involve several key stages, including sample processing, the use of various QC samples, adherence to validated instrumental analysis methods, and the application of defined acceptance criteria. nih.gov The primary goal is to minimize analytical variability and prevent errors, identify any that do occur, correct them when possible, and document any remaining uncertainties. researchgate.net

Core QA/QC Practices in MEHP Analysis

A comprehensive QA/QC program for MEHP analysis integrates several standard practices to monitor and validate the entire analytical workflow.

Procedural Blanks: Analysis of procedural blanks, which contain only the internal standards or the solvent matrix (e.g., Milli-Q water), is a routine part of sample batches. acs.org This practice is essential for checking for background contamination that may be introduced during sample preparation and analysis. Any detected levels of MEHP in these blanks are typically subtracted from the concentrations measured in the actual samples to correct for contamination. acs.org

Internal Standards: The use of internal standards, often isotopically labeled versions of the analyte, is crucial for accurate quantification. These standards are added to samples at the beginning of the preparation process to account for any loss of analyte during extraction, cleanup, and instrumental analysis, thereby improving the precision and accuracy of the results. acs.org

Quality Control (QC) Samples: QC samples are fundamental for monitoring the performance of the analytical method. nih.gov These are typically prepared by spiking a known amount of MEHP and other related analytes into a matrix similar to the samples being analyzed (e.g., a standard urine pool). nih.gov These samples are analyzed alongside the experimental samples to assess the accuracy and reproducibility of the method. acs.orgnih.gov For instance, in one research project, QC samples were prepared by spiking a urine pool with MEHP to a final concentration of 15.2 ng/mL. nih.gov

Method Validation: Before routine use, analytical methods for MEHP must be thoroughly validated to ensure they are fit for their intended purpose. solubilityofthings.comepa.gov Validation assesses several performance characteristics, including linearity, accuracy, precision, specificity, Limit of Detection (LOD), and Limit of Quantitation (LOQ). epa.govresearchgate.net The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. ilacadofsci.com For example, one reversed-phase high-performance liquid chromatographic method determined the LOQ for MEHP to be 2 parts per million (ppm). ilacadofsci.com

Table 1: Examples of Quality Control Parameters in Phthalate Metabolite Analysis

Parameter Analyte(s) Matrix Concentration/Value Source
Spiked QC Sample MEHP, MEOHP, MEHHP Urine 15.2 ng/mL nih.gov
Spiked QC Sample Plasticizer Metabolites - 0.5 and 2 ng acs.org
Limit of Quantitation (LOQ) MEHP - 2 ppm ilacadofsci.com
Limit of Detection (LOD) DEHP - 3 ppm ilacadofsci.com
Limit of Quantitation (LOQ) MEHP Human Milk 0.2 ng/mL acs.org
  • Certified Reference Materials (CRMs): CRMs are "gold standard" materials with a certified concentration of a specific analyte in a given matrix. nih.govhg-nic.com They are essential for method validation, calibration, and ensuring the metrological traceability of measurements to international standards. nih.govenergy.gov Using CRMs allows laboratories to verify the accuracy of their MEHP measurements and demonstrate compliance with standards like ISO/IEC 17025. nih.gov While specific CRMs for MEHP in all matrices may not always be available, related materials for other contaminants in similar matrices (e.g., mercury in fish tissue) highlight the principles of their production and use, which involve rigorous homogeneity and stability testing. nih.govreference-materials.com
  • Inter-laboratory Comparisons (Proficiency Testing): Participation in inter-laboratory comparisons or proficiency testing (PT) schemes is a critical component of external quality control. compalab.orgstefaniaaccorsi.it These programs involve multiple laboratories analyzing the same homogeneous sample. compalab.org The results are then compared to a reference value to evaluate the performance and competence of each laboratory. compalab.orgisobudgets.com This process helps identify potential systematic errors or biases in a laboratory's methodology and demonstrates the reliability of their results to clients and regulatory bodies. stefaniaaccorsi.itisobudgets.com Statistical indicators, such as the z-score, are often used to assess the proficiency of the participating laboratories. compalab.org
  • By systematically implementing these QA/QC measures, analytical laboratories can ensure that the data generated for MEHP are of high quality, reliable, and comparable across different studies and laboratories. nih.gov

    Ecological Research on Mono 1 Ethylhexyl Phthalate Bioavailability and Environmental Interactions

    Bioavailability of MEHP in Aquatic and Terrestrial Ecosystems

    The bioavailability of a contaminant is a critical factor that determines its potential to cause harm to living organisms. nih.gov In aquatic and terrestrial environments, the bioavailability of MEHP is influenced by its partitioning behavior between different environmental compartments.

    Sediment-Water Partitioning Effects on Bioavailability

    The movement and availability of phthalate (B1215562) acid esters (PAEs) in aquatic systems are significantly controlled by their transfer between water and sediment phases. nih.gov The partitioning process is largely influenced by the compound's octanol-water partition coefficient (Kow), with more hydrophobic compounds showing greater adsorption to sediments. mdpi.com For instance, DEHP, the parent compound of MEHP, has a high log Kow (7.0-7.8) and demonstrates strong adsorption to soil and sediment, which reduces its concentration in the water column but makes the sediment a long-term reservoir. mdpi.com

    Studies on PAEs have shown that partitioning is a primary mechanism governing their transfer between water and sediment. nih.gov Research on various PAEs in natural river sediments has identified irreversible sorption, where a fraction of the chemical becomes strongly bound to sediment particles. nih.gov This irreversible binding can be significant, with the irreversible sorption coefficient (Koc(irr)) for DEHP being one to two orders of magnitude higher than its reversible sorption coefficient. nih.gov This strong association with sediment can reduce the immediate bioavailability of the compound in the water column, but also creates a source for potential future release. While specific studies on MEHP's sediment-water partitioning are less common, its nature as a metabolite of DEHP suggests similar, though potentially modified, partitioning behavior. The process is complex, involving not just equilibrium partitioning but also nonlinear and irreversible sorption phenomena that affect the long-term fate and bioavailability of these compounds in aquatic ecosystems. nih.gov

    Soil-Plant Transfer Dynamics

    The transfer of organic contaminants from soil to plants is a key pathway for their entry into terrestrial food webs. The uptake of chemicals by plants from soil is influenced by factors such as the chemical's properties and the soil characteristics. researchgate.net For hydrophobic compounds like PAEs, translocation from soil to plant shoots is generally considered to be limited. mdpi.com

    Ecological Receptor Interaction Mechanisms of MEHP

    MEHP is recognized as an endocrine-disrupting chemical that can interact with the physiological systems of various ecological receptors. nih.govnih.gov

    Invertebrate Physiological System Interactions

    In aquatic invertebrates like Daphnia magna, MEHP has been shown to modulate key physiological processes. nih.gov Studies have revealed that MEHP exposure can lead to an increase in the number of lipid droplets and enhance lipid metabolism. nih.gov Nontarget metabolomics has identified alterations in numerous lipid metabolites, including glycerolipids, glycerophospholipids, and sphingolipids, following MEHP exposure. nih.gov

    Furthermore, MEHP affects reproductive signaling pathways in Daphnia magna. nih.gov The expression of the ecdysone (B1671078) receptor (EcR) and vitellogenin 2 (Vtg2) genes was found to be significantly higher in the initial hours of exposure, although this effect was later downregulated at higher concentrations. nih.gov These findings suggest that MEHP can interfere with lipid homeostasis and the ecdysone receptor pathway, which could subsequently impact the reproductive success of exposed invertebrate populations. nih.gov

    Parameter Organism Observed Effect of MEHP Exposure
    Lipid MetabolismDaphnia magnaIncreased number of lipid droplets; enhanced metabolism of glycerolipids, glycerophospholipids, and sphingolipids. nih.gov
    ReproductionDaphnia magnaIncreased reproduction rates after 21 days of exposure. nih.gov
    Gene ExpressionDaphnia magnaInitial upregulation of Ecdysone Receptor (EcR) and Vitellogenin 2 (Vtg2) expression, followed by downregulation at higher concentrations. nih.gov

    Fish Reproductive and Endocrine System Interactions (Mechanistic)

    MEHP has been demonstrated to be a potent thyroid endocrine disruptor in fish, with studies on zebrafish (Danio rerio) providing mechanistic insights. plos.orgnih.govnih.gov Exposure to MEHP alters the whole-body content of thyroid hormones, causing a significant decrease in thyroxine (T4) and an increase in triiodothyronine (T3) levels. plos.orgnih.gov

    The mechanisms underlying these changes involve the transcriptional alteration of multiple genes within the hypothalamic-pituitary-thyroid (HPT) axis. nih.govnih.gov MEHP exposure induces the upregulation of genes involved in thyroid hormone metabolism, such as deiodinase 2 (Dio2) and UDP glucuronosyltransferase 1 family, polypeptide Ab (UGT1ab), which may be responsible for the observed decrease in T4. nih.gov Concurrently, genes related to thyroid development (Nkx2.1 and Pax8) and thyroid hormone synthesis (TSHβ, NIS, and TG) are also significantly induced. nih.govnih.gov Conversely, the transcription of the gene encoding the transport protein transthyretin (TTR) is downregulated. nih.gov

    Chronic exposure to MEHP also leads to reproductive dysfunction in zebrafish. nih.gov It has been shown to decrease egg production and sperm quality. nih.gov In females, MEHP exposure resulted in increased plasma levels of testosterone (B1683101) and 17β-estradiol, which may be linked to the upregulation of CYP19a and 17β-HSD gene transcription in the ovary. nih.gov In males, an increase in plasma 17β-estradiol and a decrease in 11-keto testosterone were observed, corresponding with an upregulation of CYP19a and an inhibition of CYP11b transcription in the testis. nih.gov Additionally, plasma vitellogenin levels were significantly increased in both sexes following MEHP exposure. nih.gov

    Gene Function Effect of MEHP Exposure in Zebrafish Reference
    Dio1Thyroid hormone degradationUpregulation nih.gov
    Dio2T4 to T3 conversionUpregulation nih.gov
    UGT1abThyroid hormone metabolismUpregulation nih.gov
    Nkx2.1Thyroid developmentUpregulation nih.govnih.gov
    Pax8Thyroid developmentUpregulation nih.govnih.gov
    TSHβThyroid hormone synthesisUpregulation nih.govnih.gov
    NISThyroid hormone synthesisUpregulation nih.govnih.gov
    TGThyroid hormone synthesisUpregulation nih.govnih.gov
    TTRThyroid hormone transportDownregulation nih.gov
    CYP19a (ovary)Estrogen synthesisUpregulation nih.gov
    17β-HSD (ovary)SteroidogenesisUpregulation nih.gov
    CYP19a (testis)Estrogen synthesisUpregulation nih.gov
    CYP11b (testis)Androgen synthesisInhibition nih.gov

    Amphibian Metamorphosis and Developmental Interactions (Mechanistic)

    Mono(1-ethylhexyl) phthalate (MEHP) has been identified as a compound that can interfere with the complex process of amphibian metamorphosis, primarily through disruption of the thyroid endocrine system. plos.orgresearchgate.netnih.gov This critical developmental stage in amphibians is tightly regulated by thyroid hormones (THs), and any interference can lead to significant morphological and functional abnormalities. researchgate.netnih.govfrontiersin.org

    The mechanism of MEHP's impact on amphibian development involves multiple points within the hypothalamic-pituitary-thyroid (HPT) axis. plos.orgresearchgate.netnih.gov Research on zebrafish, a model organism for aquatic vertebrates, has shown that MEHP exposure can lead to a significant decrease in whole-body thyroxine (T4) levels, while simultaneously increasing triiodothyronine (T3) levels. plos.orgnih.gov This suggests that MEHP may upregulate the activity of deiodinases, enzymes responsible for converting T4 to the more biologically active T3. plos.orgnih.gov

    Furthermore, MEHP exposure has been shown to transcriptionally upregulate genes involved in thyroid hormone metabolism, such as Dio2 and UGT1ab, which could explain the observed decrease in T4. plos.orgnih.gov Genes involved in thyroid development (Nkx2.1 and Pax8) and thyroid hormone synthesis (TSHβ, NIS, and TG) are also significantly induced. plos.orgnih.gov Conversely, the gene encoding transthyretin (TTR), a key thyroid hormone transport protein, is downregulated, potentially leading to increased clearance of thyroid hormones from circulation. plos.org

    The consequences of this thyroid disruption manifest as developmental delays and abnormalities. Studies on Xenopus laevis (African clawed frog) have demonstrated that exposure to chemicals that disrupt the HPT axis can result in delayed metamorphosis, altered hind limb development, and changes in thyroid gland histology, such as follicular cell hypertrophy. researchgate.netnih.gov While direct studies on MEHP's effect on amphibian metamorphosis are less common, the mechanistic data from fish models strongly suggest a potential for similar disruptive effects. plos.orgnih.gov The sensitivity of tadpoles to thyroid-disrupting chemicals makes them a crucial model for assessing the environmental risk of compounds like MEHP. researchgate.netnih.gov

    Table 1: Mechanistic Effects of MEHP on the Thyroid Axis in Zebrafish Larvae

    Parameter Observed Effect Gene(s) Involved Potential Consequence
    Thyroid Hormone Levels Decreased whole-body T4, Increased whole-body T3 plos.orgnih.gov - Disruption of normal thyroid hormone balance. plos.org
    Hormone Metabolism Upregulation of genes related to TH metabolism plos.orgnih.gov Dio2, UGT1ab, Dio1 plos.orgnih.gov Altered conversion and degradation of thyroid hormones. plos.org
    Hormone Synthesis Induction of genes involved in TH synthesis plos.orgnih.gov TSHβ, NIS, TG plos.orgnih.gov Compensatory response to perceived low hormone levels. plos.org
    Hormone Transport Downregulation of TH transport protein gene plos.org TTR plos.org Reduced transport and increased clearance of thyroid hormones. plos.org
    Thyroid Development Induction of genes involved in thyroid development plos.orgnih.gov Nkx2.1, Pax8 plos.orgnih.gov Alterations in thyroid gland morphology and function. plos.org

    This table is based on data from studies on zebrafish larvae, which serve as a model for aquatic vertebrates.

    Avian Developmental Biology Interactions (Mechanistic)

    Research into the mechanistic interactions of this compound (MEHP) on avian development has revealed several pathways through which this compound can exert toxic effects. Studies using in vitro cultures of chicken testicular cells have demonstrated that MEHP can induce structural alterations in seminiferous tubules, reduce cell proliferation, and decrease the germ cell population. nih.gov Furthermore, an increase in apoptosis of both germ and somatic cells was observed. nih.gov These findings align with research on other species, indicating a conserved sensitivity to MEHP's reproductive toxicity. nih.gov

    At the embryonic level, while direct studies on MEHP are limited, research on its parent compound, di(2-ethylhexyl) phthalate (DEHP), provides significant insights. DEHP exposure in chick embryos has been shown to induce developmental toxicity by increasing oxidative stress and cell apoptosis. nih.gov This is evidenced by elevated levels of reactive oxygen species (ROS) and subsequent changes in oxidative stress indicators. nih.gov The resulting cellular damage can lead to developmental abnormalities, including neural tube defects. nih.gov

    Furthermore, MEHP has been shown to impact fundamental cellular processes in developing embryos. In mouse embryo models, MEHP exposure can negatively affect blastocyst formation and hatching. nih.govillinois.edunih.gov Mechanistically, MEHP can alter gene expression related to DNA methylation, a crucial epigenetic mechanism for regulating gene expression during development. nih.govillinois.edu Specifically, an increase in the expression of the Tet3 gene has been observed, which is associated with a reduction in DNA methylation. nih.govillinois.edu

    While research on avian species is not as extensive as in mammals, the available data suggests that MEHP can disrupt key developmental processes, including gonadal development and embryonic viability, through mechanisms such as induced apoptosis, oxidative stress, and epigenetic modifications. nih.govnih.gov

    Table 2: Mechanistic Effects of MEHP on Avian and Embryonic Development

    Biological Process Observed Effect Mechanism Model System
    Gonadal Development Structural alteration of seminiferous tubules, reduced cell proliferation, decreased germ cells. nih.gov Increased apoptosis of germ and somatic cells. nih.gov Chicken testicular cell culture nih.gov
    Embryonic Development Reduced blastocyst formation and hatching. nih.govillinois.edunih.gov Increased expression of Tet3 gene, leading to reduced DNA methylation. nih.govillinois.edu Mouse embryo nih.govillinois.edu
    Embryonic Viability Increased developmental toxicity. nih.gov Increased oxidative stress and cell apoptosis. nih.gov Chick embryo (DEHP study) nih.gov

    This table includes findings from related compounds and model organisms to infer potential mechanisms in avian species.

    Ecosystem-Level Responses to MEHP Presence (Mechanistic and Community Structure Focus)

    Microbial Community Structure and Function Modulation

    The presence of this compound (MEHP), a primary metabolite of the ubiquitous plasticizer di(2-ethylhexyl) phthalate (DEHP), can significantly modulate the structure and function of microbial communities in soil and sediment ecosystems. researchgate.netbohrium.comnih.gov The impact of MEHP is often linked to the degradation process of its parent compound, DEHP.

    In soil environments, the degradation of DEHP to MEHP can lead to notable shifts in the bacterial community structure. researchgate.net Studies have shown that in acidic soils, the accumulation of MEHP can have a greater impact on the bacterial community than in neutral soils. researchgate.net This is potentially due to the reduced abundance of putative organic-matter decomposing bacteria, such as Tumibacillus and members of the Micromonosporaceae family, which appear to be sensitive to MEHP accumulation. researchgate.net Conversely, certain bacterial taxa like Nocardioides, Ramlibacter, and unclassified Sphingomonadaceae have been observed to be enriched in near-neutral soils where DEHP degradation is more efficient, suggesting their potential role as degraders. researchgate.net

    The rhizosphere, the soil region directly influenced by plant roots, is a hotspot for microbial activity and can play a crucial role in the degradation of pollutants like DEHP and its metabolite MEHP. bohrium.comnih.govnih.gov The presence of plants can enhance the dissipation of DEHP, and the rhizospheric microbial community often exhibits a more intensive response to DEHP stress compared to bulk soil. nih.gov This environment tends to enrich for PAE-degrading bacteria, including genera like Bacillus and Rhizobium. nih.gov

    Table 3: Modulation of Microbial Communities by MEHP/DEHP

    Ecosystem Compartment Effect on Community Structure Key Bacterial Taxa Involved Functional Impact
    Acidic Soil Greater impact on bacterial community structure due to MEHP accumulation. researchgate.net Reduction in Tumibacillus and Micromonosporaceae. researchgate.net Potential decrease in organic matter decomposition. researchgate.net
    Near-Neutral Soil Enrichment of specific bacterial taxa. researchgate.net Enrichment of Nocardioides, Ramlibacter, Sphingomonadaceae. researchgate.net More efficient degradation of DEHP. researchgate.net
    Rhizosphere Enrichment of PAE-degrading bacteria. nih.gov Enrichment of Bacillus, Rhizobium, Sphingomonas, Sphingopyxis, Lysobacter. nih.gov Enhanced dissipation of DEHP and alteration of metabolic pathways. bohrium.comnih.govnih.gov
    Mangrove Sediment Increased microbial biomass and activity in the rhizosphere. nih.gov Increase in Bacillales, Acidothermaceae, Gammaproteobacteria, Sphingobacteriales near the rhizoplane. nih.gov Accelerated DEHP degradation via the benzoic acid pathway. nih.gov

    Population Dynamics and Community Ecology Interactions

    The introduction of this compound (MEHP) and its parent compound into an ecosystem can influence population dynamics and community interactions, primarily through competition and predator-prey relationships. libretexts.orgbritannica.comkhanacademy.orgstudysmarter.co.uk While direct studies on MEHP's impact on these ecological interactions are not abundant, the principles of community ecology provide a framework for understanding potential effects.

    In any given community, species interact for limited resources, a phenomenon known as interspecific competition. libretexts.orgbritannica.comkhanacademy.org The presence of a chemical stressor like MEHP can alter the competitive landscape. For instance, if one species is more sensitive to the toxic effects of MEHP, its population may decline, reducing its competitive ability and allowing a more resistant species to thrive. This can lead to shifts in the relative abundance of species within the community. libretexts.org

    Predator-prey dynamics can also be affected. libretexts.orgbritannica.com If a prey species bioaccumulates MEHP, it could lead to adverse effects in the predator species that consume them. This can impact the predator's population size and, in turn, release the prey population from predation pressure, causing its numbers to increase. Conversely, if a predator species is more directly affected by MEHP in the environment, its decline could lead to an overabundance of its prey.

    Furthermore, keystone species, which have a disproportionately large effect on their environment relative to their abundance, can be particularly important in this context. fiveable.me If a keystone species is negatively impacted by MEHP, it could trigger a cascade of effects throughout the community, altering its structure and function significantly.

    While specific data on MEHP's role in these complex ecological interactions is still emerging, the potential for this compound to disrupt the delicate balance of population dynamics and community structure is a significant area of ecological research.

    Ecosystem Service Perturbations Research

    Research into how this compound (MEHP) perturbs ecosystem services is an emerging field. Ecosystem services are the benefits that humans derive from ecosystems, such as nutrient cycling, decomposition, and water purification. The impact of MEHP on microbial communities, as detailed in section 6.3.1, is a key mechanism through which these services can be disrupted.

    For example, the process of nutrient cycling, which is fundamental to ecosystem health, is heavily reliant on microbial activity. The alteration of microbial community structure and function by MEHP can interfere with processes like nitrogen mineralization and nitrification. researchgate.net While some studies on the parent compound DEHP have shown no significant effect on these specific processes at certain concentrations, the accumulation of MEHP in acidic soils and its impact on decomposer bacteria suggest a potential for disruption. researchgate.netresearchgate.net

    Decomposition of organic matter is another critical ecosystem service driven by microorganisms. The observed reduction in putative organic-matter decomposing bacteria in the presence of MEHP indicates that the rate of decomposition could be slowed, leading to an accumulation of organic material and a reduction in nutrient availability for plants and other organisms. researchgate.net

    Furthermore, the degradation of MEHP itself is an ecosystem service, as it removes a pollutant from the environment. The efficiency of this service is dependent on the presence and activity of specific microbial populations. researchgate.netnih.govnih.gov Factors such as soil pH and the presence of a plant rhizosphere can significantly influence the rate of MEHP degradation, highlighting the complex interactions that govern the persistence of this compound in the environment. researchgate.netnih.gov

    While direct, quantitative research on the perturbation of specific ecosystem services by MEHP is still developing, the established links between this compound and microbial community health provide a strong foundation for inferring potential impacts.

    Conceptual Frameworks and Methodologies in Mono 1 Ethylhexyl Phthalate Risk Characterization Research

    Hazard Identification Methodologies for MEHP Academic Research

    Hazard identification for MEHP focuses on determining the intrinsic toxic properties of the compound. This is achieved through a combination of in vitro, in vivo, and in silico methods, which help to elucidate the mechanisms of toxicity and potential adverse outcomes.

    The integration of in vitro (test-tube) and in vivo (living organism) model systems is crucial for a comprehensive understanding of MEHP's biological effects. researchgate.net In vitro studies provide a controlled environment to investigate specific cellular and molecular mechanisms, while in vivo studies offer insights into the complex interactions within a whole organism. researchgate.netnih.gov

    In Vitro Research Findings:

    Cellular Mechanisms: Studies using cell lines, such as the mouse spermatogonia-derived (GC-1) and Leydig cell lines (MA-10 and MLTC-1), have been instrumental in examining the effects of MEHP on male reproductive cells. nih.govmdpi.com Research has shown that MEHP can repress steroidogenesis by affecting the transcription of the Star gene, which is critical for cholesterol transport in hormone production. nih.gov Furthermore, MEHP has been observed to induce telomere dysfunction, leading to cell cycle dysregulation and apoptosis in spermatogonia-derived cells. mdpi.com In human ovarian follicle cultures, MEHP exposure has been linked to reduced survival and growth of follicles. dtu.dk

    Hormone Receptor Interactions: Yeast-based assays (YES/YAS) have been employed to assess the (anti-)estrogenic and (anti-)androgenic activities of MEHP. mdpi.com While some studies report anti-androgenic activity, the results regarding anti-estrogenic effects have been inconsistent across different experimental systems. mdpi.com

    Metabolic Effects: Research on C2C12 muscle cells has demonstrated that MEHP exposure can decrease fatty acid oxidation and mitochondrial bioenergetics. researchgate.net Studies on trophoblast cell lines have identified dose-dependent metabolic perturbations, particularly affecting amino acid, pyrimidine, and glutathione (B108866) metabolism. nih.gov

    In Vivo Research Findings:

    Animal Models: Rodent models, particularly rats and mice, are frequently used in MEHP research. nih.govnih.gov These studies have provided evidence for the reproductive toxicity of MEHP, including effects on ovarian follicle growth and steroid hormone levels. nih.gov In utero and lactational exposure to DEHP, which metabolizes to MEHP, has been shown to have reproductive effects on adult male offspring in rats. nih.gov

    Integration with In Vitro Data: Findings from in vivo studies often corroborate in vitro results. For instance, both in vivo and in vitro studies consistently show that a primary effect of MEHP in adult females is the suppression of estradiol (B170435) production by the ovary. researchgate.net The use of whole ovary culture serves as a bridge between in vitro and in vivo models, maintaining cellular architecture while allowing for controlled experimental conditions. researchgate.net

    Table 1: Selected In Vitro and In Vivo Research Findings for MEHP

    Model System Key Findings Citation(s)
    Mouse Leydig Cells (MA-10, MLTC-1)Repression of steroidogenesis via decreased Star gene transcription. nih.gov
    Mouse Spermatogonia-Derived Cells (GC-1)Induction of telomere dysfunction, cell cycle dysregulation, and apoptosis. mdpi.com
    Human Ovarian Follicle CultureReduced follicle survival and growth. dtu.dk
    C2C12 Muscle CellsDecreased fatty acid oxidation and mitochondrial bioenergetics. researchgate.net
    Human Trophoblast Cell LinesDose-dependent metabolic perturbations affecting amino acid, pyrimidine, and glutathione metabolism. nih.gov
    Rodent Models (Rats, Mice)Reproductive toxicity, including effects on ovarian follicle growth and steroid hormone levels. nih.gov
    Integrated In Vivo/In Vitro Ovarian StudiesConsistent suppression of estradiol production. researchgate.net

    The Adverse Outcome Pathway (AOP) framework is a conceptual tool used to organize existing knowledge and link a molecular initiating event (MIE) to an adverse outcome (AO) at a biologically relevant level for risk assessment. nih.goveaht.orgnih.gov An AOP consists of the MIE, a series of key events (KEs), and the final AO. eaht.orgnih.gov This framework is not chemical-specific but rather describes a biological pathway of toxicity that can be initiated by any chemical that perturbs the MIE. toxicology.org

    For MEHP, the development of AOPs can help to:

    Structure Mechanistic Data: Organize data from in vitro and in vivo studies into a logical sequence of events.

    Support Predictive Toxicology: Use data from high-throughput screening assays to predict potential adverse outcomes. nih.gov

    Identify Data Gaps: Highlight areas where more research is needed to strengthen the understanding of the pathway.

    An example of a potential AOP relevant to MEHP's reproductive toxicity could start with the MIE of nuclear receptor (e.g., androgen receptor) antagonism. This could lead to a series of KEs such as altered gene expression, reduced steroid hormone production, and impaired germ cell development, ultimately resulting in the AO of reduced fertility. The AOP framework provides a structured way to evaluate the evidence supporting these linkages. nih.govnih.gov

    Exposure Characterization and Modeling Approaches for MEHP

    Exposure characterization aims to quantify the human contact with MEHP from various sources. This involves both biomonitoring and modeling approaches to estimate exposure levels in the population. nih.gov

    Probabilistic exposure modeling utilizes probability distributions for input parameters rather than single point estimates, which allows for a more comprehensive characterization of variability and uncertainty in exposure estimates. epa.govuni-osnabrueck.de This approach, often employing Monte Carlo simulation, generates a distribution of possible exposure values, providing a more realistic picture of the range and likelihood of exposures within a population. diva-portal.orgdoi.org

    Key aspects of probabilistic exposure modeling for MEHP include:

    Input Distributions: Using data from biomonitoring studies (e.g., urinary concentrations of MEHP) and information on product use and environmental concentrations to develop distributions for exposure-related variables. nih.gov

    Characterizing Variability: Accounting for differences in exposure among individuals due to factors like age, sex, and consumer habits. nih.gov

    Uncertainty Analysis: Quantifying the uncertainty in the exposure estimates that arises from a lack of knowledge or data. uni-osnabrueck.denih.gov

    Source-to-dose modeling aims to link the sources of a chemical in the environment to the internal dose received by an individual. This involves modeling the fate and transport of the parent compound (DEHP) and MEHP through various environmental media (e.g., air, water, food) and pathways of exposure (e.g., ingestion, inhalation, dermal contact).

    For MEHP, this modeling approach would consider:

    Release from Products: Estimating the release of DEHP from consumer products like plastics and cosmetics. nih.gov

    Environmental Fate: Modeling the transformation of DEHP to MEHP in the environment and in the human body. nih.gov

    Pharmacokinetics: Using physiologically based pharmacokinetic (PBPK) models to describe the absorption, distribution, metabolism, and excretion of MEHP, which helps in relating external exposure to internal dose. nih.gov

    Research Methodologies for Risk Assessment Integration

    The integration of hazard and exposure data is the final step in risk characterization. This involves comparing exposure levels with levels known to cause adverse effects to determine the likelihood of harm in the human population. researchgate.net

    Methodologies for integrating risk assessment for MEHP include:

    Margin of Exposure (MOE) Approach: Calculating the ratio of a no-observed-adverse-effect level (NOAEL) or benchmark dose level (BMDL) from toxicological studies to the estimated human exposure. A sufficiently large MOE provides confidence that the risk is low.

    Health-Based Guidance Values: Deriving values such as a tolerable daily intake (TDI), which is an estimate of the amount of a substance that can be ingested daily over a lifetime without appreciable health risk. researchgate.net

    Integrated Risk Assessment Frameworks: Utilizing comprehensive frameworks that systematically combine all relevant information, including mechanistic data, AOPs, and probabilistic exposure assessments, to provide a holistic view of the risk. tudelft.nlresearchgate.netnih.gov These frameworks often incorporate both qualitative and quantitative information to support decision-making. researchgate.net

    Mechanistic Data Integration into Risk Assessment Frameworks

    Integrating mechanistic data, which explains how a substance can cause an adverse effect at the molecular or cellular level, is critical for refining the risk assessment of MEHP. Such data helps to move beyond relying solely on high-dose animal studies and provides a more biologically plausible basis for assessing human health risks.

    Research has identified several mechanisms through which MEHP may exert biological effects. In vitro studies have shown that MEHP can induce oxidative stress in human placental cells, leading to increased production of reactive oxygen species (ROS), DNA damage, and apoptosis. nih.gov This is significant because oxidative stress is linked to adverse pregnancy outcomes. nih.gov Other studies have demonstrated that MEHP can inhibit the growth of mouse ovarian antral follicles, also through the induction of oxidative stress. nih.gov

    Furthermore, MEHP has been shown to have endocrine-disrupting properties. For instance, it can act as an agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of adipogenesis and energy metabolism. In male pubertal rats, exposure to MEHP has been linked to various toxic outcomes, including changes in the liver, kidney, and pancreas, as well as alterations in biochemical and hematological parameters. nih.gov In differentiating mouse and human skeletal muscle cells, MEHP has been found to inhibit myogenesis, the formation of muscle tissue. mdpi.com The integration of these findings into risk assessment frameworks allows for a more comprehensive understanding of the potential hazards of MEHP exposure.

    Table 1: Selected Mechanistic Research Findings for Mono(1-ethylhexyl) phthalate (B1215562) (MEHP)

    Research FocusModel SystemKey Mechanistic FindingReference
    Placental ToxicityHuman placental cell line (HTR-8/SVneo)Induces oxidative stress, ROS generation, DNA damage, and apoptosis. nih.gov
    Ovarian ToxicityMouse ovarian antral folliclesInhibits follicle growth via oxidative stress pathways. nih.gov
    Endocrine Disruption3T3-L1 adipocytesActs as a PPARγ agonist, disturbing energy metabolism.
    Systemic ToxicityMale pubertal ratsCauses histopathological changes in liver, kidney, and pancreas. nih.gov
    MyotoxicityMouse and human skeletal muscle cellsInhibits myogenesis and muscle differentiation. mdpi.com
    EmbryotoxicityMouse embryos (in vitro)Negatively impacts blastocyst formation and hatching at high concentrations. nih.gov

    Cumulative Exposure and Mixture Assessment Research

    Humans are typically exposed to a mixture of phthalates and other chemicals from various sources rather than to a single substance in isolation. Therefore, assessing the cumulative risk from combined exposures is a critical aspect of MEHP risk characterization. MEHP exposure occurs as a result of exposure to its parent compound, DEHP, which is present in numerous products. nih.gov The use of urinary phthalate metabolite concentrations is an effective way to assess human exposure because it provides an integrated measure of exposure from multiple sources and routes. nih.gov

    Research has shown the co-occurrence of MEHP with other phthalate monoesters in indoor environments like house dust. acs.org This indicates that real-world exposures involve complex mixtures. The assessment of such mixtures is challenging due to potential additive, synergistic, or antagonistic interactions between different chemicals. Epidemiological studies often investigate correlations between urinary metabolites of various phthalates to understand co-exposure patterns. nih.gov Developing and applying appropriate methodologies for cumulative risk assessment is an active area of research essential for protecting public health from the combined effects of chemical mixtures that include MEHP.

    Uncertainty and Variability Analysis in MEHP Risk Research

    Risk assessment is inherently subject to uncertainty and variability. fao.orgnih.govVariability refers to the true heterogeneity within a population, such as differences in metabolism, exposure patterns, and susceptibility. epa.gov For MEHP, variability can arise from individual differences in the rate and extent of DEHP metabolism to MEHP. Uncertainty , on the other hand, stems from a lack of perfect knowledge, such as limitations in data or models used in the assessment. nih.govepa.gov

    A key source of uncertainty in MEHP risk assessment is the extrapolation of findings from animal studies to humans. While animal studies provide valuable data on potential hazards, there can be species differences in metabolism and sensitivity that introduce uncertainty. nih.gov Another source is the uncertainty in exposure assessment, which can arise from using surrogate data or from models that may not perfectly capture real-world exposure scenarios. epa.gov

    Quantitative uncertainty analysis, often employing methods like Monte Carlo simulations, can be used to estimate the range of possible risks and to identify the key sources of uncertainty. nih.gov Characterizing both variability and uncertainty is crucial for providing a transparent and comprehensive risk assessment and for informing risk management decisions. fao.orgepa.gov

    Table 2: Sources of Variability and Uncertainty in MEHP Risk Research

    ComponentDescriptionReference
    Variability Refers to inherent heterogeneity in a population. fao.orgepa.gov
    Metabolic DifferencesIndividuals may metabolize DEHP to MEHP at different rates. nih.gov
    Exposure DifferencesLifestyles, diets, and occupations lead to different exposure levels. nih.govnih.gov
    SusceptibilityAge, sex, and health status can influence susceptibility to MEHP's effects. nih.gov
    Uncertainty Refers to a lack of complete knowledge. nih.govepa.gov
    Interspecies ExtrapolationExtrapolating toxicity data from animals to humans. nih.gov
    Dose-Response AssessmentUncertainty in the shape of the dose-response curve at low exposure levels relevant to humans. fao.org
    Exposure ModelingImperfect models for estimating human exposure from various sources. epa.gov
    Mixture EffectsLack of complete understanding of the combined effects of MEHP with other chemicals. acs.org

    Regulatory Science and Policy Research Considerations for MEHP

    The scientific findings from mechanistic studies, cumulative exposure assessments, and uncertainty analyses have significant implications for regulatory science and policy concerning MEHP and its parent compound, DEHP. Regulatory agencies rely on robust scientific evidence to make informed decisions about setting exposure limits and implementing risk management strategies.

    The growing body of mechanistic data on MEHP, such as its endocrine-disrupting activities and its role in inducing oxidative stress, strengthens the biological plausibility of adverse health effects observed in animal studies. nih.govnih.gov This information can be used to inform the hazard identification and characterization steps of risk assessment, potentially reducing the reliance on default uncertainty factors.

    The recognition of cumulative exposure to multiple phthalates necessitates a shift towards regulatory frameworks that can address the combined risks of chemical mixtures. This requires the development and validation of methodologies for assessing cumulative risks, which is a complex scientific and policy challenge.

    Finally, a transparent characterization of uncertainty and variability in risk assessments is essential for regulatory decision-making. fao.orgnih.gov By clearly articulating what is known, what is not known, and the range of potential risks, scientists can provide policymakers with the information they need to make protective public health decisions in the face of scientific uncertainty. Future research should continue to focus on filling data gaps to reduce uncertainties in MEHP risk assessment.

    Emerging Research Areas and Future Trajectories in Mono 1 Ethylhexyl Phthalate Studies

    Integration of Omics Technologies in MEHP Research

    "Omics" technologies provide a holistic view of the molecular changes within a biological system in response to an exposure. mdpi.com By examining the entire collection of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), researchers can gain a more comprehensive understanding of the pathways perturbed by MEHP. mdpi.comresearchgate.net

    Transcriptomics and proteomics are powerful tools for identifying the genes and proteins that are differentially expressed following exposure to MEHP. mdpi.comnih.gov These technologies offer insights into the cellular processes affected, from signal transduction and metabolic regulation to cell cycle control and apoptosis. researchgate.netmdpi.com

    Recent studies have begun to apply these technologies to understand MEHP's mechanisms of action. For instance, transcriptomic analysis of mouse granulosa cells exposed to a phthalate (B1215562) metabolite mixture revealed altered expression of genes involved in energy metabolism. nih.gov In another study, transcriptomic and proteomic approaches were integrated with network toxicology to investigate the molecular mechanisms of MEHP-induced lung adenocarcinoma. nih.gov This research identified core target proteins and key regulatory pathways, demonstrating how MEHP can influence cancer development. nih.gov The integration of transcriptomic and proteomic data is crucial, as the correlation between mRNA levels and their corresponding protein products is not always direct, pointing to post-transcriptional regulatory mechanisms. nih.gov

    Table 1: Examples of Transcriptomic and Proteomic Findings in Phthalate Research

    TechnologyStudy FocusKey FindingsReference
    Transcriptomics MEHP-induced telomere dysfunction in mouse spermatogonia cellsDose-dependent decrease in mRNA expression of ESR1, a gene crucial for reproductive system development. mdpi.com
    Transcriptomics Effects of a monophthalate mixture on mouse granulosa cellsSignificant increase in the expression of Ldha (Lactate Dehydrogenase A) and Glut1 (Glucose Transporter 1). nih.gov
    Proteomics MEHP-induced lung adenocarcinomaIdentification of 28 core target proteins involved in cancer and immune-associated pathways. nih.gov
    Proteomics Effects of DEHP on metabolic syndromeIdentification of core targets including TP53, ESR1, EGFR, TNF, and IL6. researchgate.net

    Metabolomics and lipidomics involve the comprehensive analysis of small molecules (metabolites) and lipids in a biological system. nih.govnih.gov These approaches can provide a direct functional readout of a cell's physiological state and are increasingly used to study the effects of environmental chemicals like MEHP.

    A key application of these technologies is in understanding how MEHP alters cellular metabolism. A recent study investigated the effects of both a monophthalate mixture and MEHP's secondary metabolite, mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), on the energy metabolism of mouse granulosa cells. nih.gov Using Agilent Seahorse assays, a tool for real-time metabolic analysis, the study found that both the mixture and MEHHP could alter total ATP production rates, indicating a direct impact on cellular energy pathways. nih.gov Such studies are critical for linking MEHP exposure to functional cellular outcomes and understanding its role in metabolic disruption. nih.govnih.gov

    Exposomics aims to capture the totality of environmental exposures that an individual experiences over a lifetime and their corresponding biological responses. For a ubiquitous chemical like MEHP, which is a metabolite of the pervasive plasticizer DEHP, the exposome concept is highly relevant. It moves beyond a single-chemical focus to consider the complex interplay of multiple exposures.

    Developing stressor-centric Adverse Outcome Pathways (AOPs) is one approach within the exposomics framework. researchgate.net An AOP is a conceptual construct that links a molecular initiating event to an adverse outcome at a biological level of organization. By building AOP networks for plastic additives like DEHP (and by extension, its metabolite MEHP), researchers can better predict the potential for adverse effects from real-world, low-dose mixture exposures. researchgate.net This approach assists in the regulatory risk assessment of plastic additives and helps to prioritize chemicals for further toxicological evaluation. researchgate.net

    Advanced Computational and In Silico Modeling in MEHP Research

    In silico, or computational, methods are becoming indispensable tools in toxicology and chemical research. nih.gov They allow for the prediction of a substance's properties and biological interactions, reducing the need for extensive laboratory testing and helping to prioritize research efforts. fiveable.me

    Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. wikipedia.orglongdom.org By analyzing the physicochemical properties and molecular descriptors of a series of chemicals, QSAR can be used to predict the activity of new or untested compounds. wikipedia.orgnih.gov

    In the context of MEHP, QSAR models can be developed to predict various toxicological endpoints. The process involves compiling a dataset of phthalates and their metabolites with known biological activities, calculating relevant molecular descriptors, and then using statistical methods to build and validate a predictive model. nih.govfiveable.me While specific, highly validated QSAR models for MEHP are still an emerging area, the principles are well-established and have been applied to drug design and the toxicological assessment of other chemical classes. longdom.orgnih.gov The development of robust QSAR models for phthalates would be a significant step forward in screening large numbers of related compounds for potential toxicity.

    Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), like MEHP, and a biological macromolecule (receptor), such as a protein or DNA. nih.govingentaconnect.com

    Molecular Docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. It provides insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions. tandfonline.comresearchgate.net

    Molecular Dynamics (MD) Simulations simulate the movement of atoms and molecules over time, providing a detailed view of the dynamic behavior of the ligand-receptor complex and its stability. researchgate.netnih.gov

    These methods have been effectively used to explore the molecular mechanisms of MEHP and other phthalates. For example, a recent study combined network toxicology with molecular docking and MD simulations to investigate how MEHP interacts with core protein targets associated with lung adenocarcinoma. nih.gov The simulations predicted the binding modes and affinities, which were then experimentally validated. nih.gov Another study used these techniques to show how phthalate metabolites can bind to and potentially disrupt the function of superoxide (B77818) dismutase, an important antioxidant enzyme. nih.gov

    Table 2: Application of Molecular Docking and Dynamics in Phthalate Research

    TechniqueStudy FocusKey FindingsReference
    Molecular Docking MEHP and core proteins in lung adenocarcinomaPredicted binding modes and affinities of MEHP with 28 core target proteins. nih.gov
    Molecular Docking & MD Simulation Di(2-ethylhexyl) phthalate (DEHP) and targets for metabolic syndromeDEHP showed strong binding affinity to core targets like TP53 and ESR1; MD simulations verified the stability of these interactions. researchgate.net
    Molecular Docking & MD Simulation Diethyl phthalate (DEP) and its metabolite with Superoxide Dismutase (SOD)Phthalates bind to SOD, triggering structural changes that could impair the enzyme's antioxidant activity. nih.gov
    Molecular Docking & MD Simulation Phthalates and their metabolites with DNAPhthalates are capable of establishing hydrogen interactions with various nucleotide bases, with favorable binding free energy. ingentaconnect.com

    Artificial Intelligence and Machine Learning in MEHP Prediction

    The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing predictive toxicology, offering powerful tools to forecast the potential adverse effects of chemicals like MEHP. nih.govcam.ac.uk These computational approaches can analyze vast datasets to identify patterns and relationships that may not be apparent through traditional research methods. nih.gov

    One key application of AI and ML in MEHP research is the development of predictive models for toxicity. nih.gov For instance, researchers are employing various algorithms, including logistic regression, artificial neural networks, and Bayesian networks, to examine the correlation between phthalate ester exposure and the risk of developing certain diseases. nih.govresearchgate.net A 2024 study, for example, utilized machine learning to analyze demographic and laboratory data, revealing a more significant impact of phthalate esters on bone and joint problems compared to heart issues. nih.govresearchgate.net Such models can help in the early identification of potential health risks associated with MEHP exposure.

    Furthermore, AI and ML are being used to predict the toxic properties of organic compounds by analyzing their impact on biological systems. nih.gov By using gene expression data from organisms exposed to various chemicals, machine learning models can be trained to identify and predict the toxicity of substances like MEHP. nih.gov One study demonstrated the potential of a random forest classification algorithm, achieving high accuracy in identifying toxic organic compounds. nih.gov These in silico methods are becoming increasingly crucial as alternatives to animal testing, providing rapid and reasonably accurate toxicity assessments. cam.ac.uk

    The integration of AI into diagnostic processes is also a significant area of advancement. AI algorithms are being developed to enhance the precision of diagnostic tools like MRI scans in detecting conditions potentially linked to environmental exposures. nih.gov While not specific to MEHP yet, the potential to apply these technologies to understand its pathological impacts is a promising future direction. The overarching goal is to combine the strengths of machine learning with clinical expertise to improve patient care and public health decision-making. nih.gov

    Table 1: Applications of AI and Machine Learning in Phthalate Research

    Application Area AI/ML Technique Research Focus Potential Impact
    Disease Risk Prediction Logistic Regression, Artificial Neural Networks, Bayesian Networks Identifying correlations between phthalate exposure and diseases like osteoporosis and arthritis. nih.govresearchgate.net Enhanced clinical assessments and early intervention strategies.
    Toxicity Prediction Random Forest, Support Vector Machines Identifying toxic organic compounds based on transcriptomic profiles. nih.gov Rapid and accurate toxicity screening without animal testing.
    Developmental Toxicity Modeling Transfer Learning Predicting developmental and reproductive toxicity of compounds. cam.ac.uk Safer chemical design and regulation.
    Diagnostic Enhancement Convolutional Neural Networks (CNN) Improving the accuracy of medical imaging in detecting pathologies. nih.gov More precise and efficient diagnosis of exposure-related conditions.

    Green Chemistry and Sustainable Alternatives Research in the Context of Phthalates

    The growing concerns over the health effects of phthalates, including MEHP, have spurred significant research into green chemistry and the development of sustainable alternatives. acs.org The primary goal is to identify and create safer plasticizers that can replace DEHP and other hazardous phthalates without introducing new environmental or health risks, a concept known as avoiding "regrettable substitutions." acs.org

    A variety of alternative plasticizers are currently being investigated and used, including adipates, benzoates, citrates, and terephthalates. acs.org Some of the most prominent non-phthalate plasticizers are Di(2-ethylhexyl) terephthalate (B1205515) (DEHT or DOTP) and Di-isononyl cyclohexane-1,2-dicarboxylate (DINCH). chemsec.orgineris.fr These alternatives are being evaluated for their toxicological profiles, with many showing a better safety profile than DEHP. mst.dk For example, DEHT is a terephthalate, which has a different chemical structure that may hinder its ability to bind to hormone receptors. umd.edu

    Bio-based plasticizers are another promising area of research. umd.edu These alternatives are derived from plant materials such as corn, soy, and linseed, making them potentially less harmful to the environment. umd.edu Epoxidized soybean oil (ESBO), for instance, is used as a plasticizer and has been assessed as a safer chemical alternative. chemsec.orgineris.fr

    The principles of green chemistry guide the design of these new substances, emphasizing the reduction of toxicity and the use of renewable feedstocks. The challenge lies in ensuring that these alternatives are not only safer but also offer comparable performance and are economically viable. acs.org A comprehensive understanding of the entire lifecycle of these alternative plasticizers is crucial to prevent the replacement of one hazardous chemical with another. acs.org

    Table 2: Examples of Sustainable Alternatives to Phthalates

    Alternative Compound Chemical Class Key Features Common Applications
    Di(2-ethylhexyl) terephthalate (DEHT/DOTP) Terephthalate Non-phthalate, low volatility, good low-temperature flexibility. southcitypetrochem.com Toys, childcare products, PVC sheets, flooring. southcitypetrochem.com
    Di-isononyl cyclohexane-1,2-dicarboxylate (DINCH) Aliphatic/Cyclohexanoate Versatile, often used as a DEHP replacement in Europe. chemsec.orgineris.fr Medical devices, toys, food contact materials.
    Tris-2-ethylhexyl trimellitate (TOTM) Trimellitate Excellent heat, oil, and water resistance. southcitypetrochem.com High-temperature PVC wire and cable insulation, gaskets. southcitypetrochem.com
    Epoxidized soybean oil (ESBO) Epoxy Ester Increases stability, crack-resistant, non-toxic. southcitypetrochem.com Automotive parts, food packaging films. southcitypetrochem.com
    Acetyl tributyl citrate (B86180) (ATBC) Citrate Used in cosmetic products and some PVC applications. ineris.fr Cosmetics, limited PVC use due to water solubility. ineris.fr

    Global Research Collaborations and Data Harmonization Efforts on MEHP

    Addressing the global health challenges posed by ubiquitous chemicals like MEHP necessitates large-scale, collaborative research efforts. Recognizing this, there is a growing movement towards establishing global research collaborations and harmonizing data from various studies to create more powerful and comprehensive datasets. nih.govnih.gov

    Data harmonization involves the process of aligning and standardizing data from different sources to enable integrated analysis and interpretation. nih.gov This is particularly crucial in environmental health sciences where studies often have diverse designs, populations, and methodologies. nih.gov By pooling data from multiple prospective studies, researchers can investigate the effects of less common exposures and outcomes with greater statistical power. nih.gov The Preconception Period Analysis of Risks and Exposures Influencing Health and Development (PrePARED) Consortium is one such example, merging data from numerous cohort studies to examine preconception health. nih.gov

    These collaborative efforts are essential for understanding the global burden of diseases linked to phthalate exposure. A recent global estimate of cardiovascular mortality attributable to DEHP exposure highlighted significant geographic disparities, with South Asia and the Middle East bearing a disproportionate burden. nih.gov Such findings, made possible by combining data from various regions, underscore the need for international cooperation in research and regulation. nih.gov

    The ultimate aim of these collaborations is to build a more robust evidence base to inform public health policies and global treaties, such as the ongoing negotiations for a Global Plastics Treaty. nih.gov By working together and sharing data, the international scientific community can more effectively address the health risks associated with MEHP and other environmental contaminants.

    Identification of Key Research Gaps and Future Priorities for MEHP Academic Inquiry

    Despite the expanding body of research on MEHP, several critical knowledge gaps remain, which will be the focus of future academic inquiry. Identifying these gaps is essential for directing research efforts and resources toward the most pressing questions.

    A primary research gap is the incomplete toxicological data for many of the alternative plasticizers being introduced to the market. acs.orgnih.gov While many alternatives appear safer than DEHP, there is a general lack of comprehensive studies on their long-term health effects, including reproductive toxicity and endocrine-disrupting potential. mst.dk Future research must prioritize the thorough toxicological assessment of these substitutes to avoid regrettable substitutions. acs.org

    Another key area for future investigation is the elucidation of the precise molecular mechanisms through which MEHP exerts its toxic effects. While studies have shown that MEHP can induce oxidative stress, disrupt steroidogenesis, and accelerate folliculogenesis, the intricate signaling pathways involved are not fully understood. nih.govnih.gov For example, research indicates that MEHP may induce oxidative stress through different mechanisms than its parent compound, DEHP, by affecting different antioxidant enzymes. nih.gov Further studies are needed to explore these mechanisms in greater detail.

    The impact of MEHP on early embryonic development is another area requiring more research. While high concentrations of MEHP have been shown to negatively affect blastocyst formation and hatching in mice, the effects of lower, more environmentally relevant concentrations are less clear. nih.gov Additionally, the long-term consequences of these early developmental exposures need to be investigated.

    Finally, there is a need for more research on the combined effects of MEHP with other environmental chemicals. Humans are exposed to a complex mixture of chemicals daily, and the synergistic or antagonistic interactions between these compounds are largely unknown. Future studies should adopt a more holistic approach to assess the health risks of real-world exposure scenarios.

    Q & A

    Q. How is MEHP quantified in human biomonitoring studies, and what methodological considerations ensure accuracy?

    MEHP is typically quantified using liquid chromatography–tandem mass spectrometry (LC-MS/MS), which avoids the need for derivatization and offers high sensitivity and selectivity. Key validation parameters include recovery rates (e.g., 75% for MEHP in urine matrices) and limits of detection (LOD: 0.06 µg/L) . Method accuracy requires matrix-matched calibration, isotopic internal standards (e.g., deuterated MEHP), and stringent quality controls to account for urinary matrix effects .

    Q. What are the primary biomarkers used to assess di(2-ethylhexyl) phthalate (DEHP) exposure, and how does MEHP relate to them?

    MEHP is the primary DEHP metabolite, but secondary oxidized metabolites—mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) and mono(2-ethyl-5-oxohexyl) phthalate (MEOHP)—are more stable and reflective of cumulative exposure. These metabolites are often measured together to account for DEHP’s rapid metabolism and short half-life (~12–24 hours) .

    Q. What experimental designs are recommended for assessing MEHP’s pharmacokinetics in animal models?

    Studies should use timed blood and tissue sampling to track MEHP’s distribution, particularly in reproductive organs (e.g., placenta, testes). In rats, MEHP exhibits nonlinear kinetics due to saturable esterase-mediated hydrolysis of DEHP, requiring dose-response analyses across physiological ranges .

    Advanced Research Questions

    Q. How can in vitro models like placental syncytiotrophoblasts be optimized to study MEHP-induced reproductive toxicity?

    Primary human placental syncytiotrophoblasts, cultured under physiologically relevant oxygen levels (e.g., 6–8% O2), are ideal for modeling MEHP effects. Transcriptomic profiling (RNA-seq) paired with transcription factor (TF) activity assays (e.g., NF-κB, PPARγ) can identify disrupted pathways, such as oxidative stress and hormone signaling. Validation via qPCR and functional assays (e.g., hormone secretion) is critical .

    Q. What are the challenges in reconciling epidemiological data showing inconsistent associations between MEHP and health outcomes (e.g., endometriosis, hypertension)?

    Contradictions arise from MEHP’s short half-life, coexposure to other phthalates, and metabolite specificity. For example, MEHHP (oxidized MEHP metabolite) showed a 24.6% increased endometriosis risk (OR = 1.246), whereas MEHP itself did not . Studies must adjust for creatinine, use repeated urine sampling, and analyze metabolite mixtures to address confounding .

    Q. How do multi-omics approaches enhance understanding of MEHP’s molecular mechanisms in target tissues?

    Integrating transcriptomics (e.g., RNA-seq of placental cells) with proteomics (e.g., tissue-specific protein maps) and epigenomics (e.g., DNA methylation arrays) can identify cross-talk between oxidative stress, inflammatory pathways (e.g., IL-6/STAT3), and endocrine disruption . For example, MEHP downregulates HSD11B2, altering cortisol metabolism in placental models .

    Q. What analytical strategies resolve discrepancies in MEHP recovery rates across different biological matrices?

    Matrix-specific optimization is essential. For urine, dilute-and-shoot LC-MS/MS minimizes matrix effects, while solid-phase extraction (SPE) improves recovery in blood. Cross-validation with GC-MS and participation in interlaboratory comparisons (e.g., CDC’s NHANES protocols) ensure reproducibility .

    Data Contradiction and Synthesis

    Q. Why do some metabolites of DEHP (e.g., MEHHP) show stronger epidemiological associations than MEHP itself?

    Oxidized metabolites like MEHHP have longer half-lives and may exert independent toxicity via reactive oxygen species (ROS) generation. MEHP’s transient presence in urine may underestimate chronic exposure, whereas MEHHP/MEOHP better reflect DEHP’s cumulative burden .

    Q. How should researchers address variability in MEHP exposure levels across geographic regions?

    Systematic reviews (e.g., PRISMA-guided meta-analyses) must stratify data by region, diet, and industrial activity. For example, Asian cohorts often show higher MEHP levels due to greater use of PVC food packaging, necessitating region-specific risk models .

    Methodological Recommendations

    Q. Q. What quality controls are critical for MEHP-focused in vitro studies?

    • Use clinically relevant doses (e.g., 1–100 µM MEHP) based on human urinary levels .
    • Include co-culture models (e.g., placental + immune cells) to assess tissue-immune crosstalk.
    • Validate findings with in vivo correlates (e.g., rodent placental histopathology) .

    Q. How can researchers improve MEHP detection in low-abundance biological samples (e.g., fetal tissues)?

    High-resolution mass spectrometry (HRMS) with parallel reaction monitoring (PRM) enhances sensitivity. For tissues, homogenization in PBS with protease inhibitors and cold-chain storage prevents MEHP degradation .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.